6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57016. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLPLJKPRIYXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288638 | |
| Record name | 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-66-6 | |
| Record name | 6-Chloro-2-(trifluoromethyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 57016 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1480-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. It details experimental protocols for its synthesis and analysis and explores its crucial role as a building block in the development of therapeutic agents.
Core Properties
This compound is a halogenated pyrimidine derivative that serves as a key intermediate in medicinal chemistry. Its trifluoromethyl group and chlorine atom impart unique electronic properties that are advantageous for drug design, enhancing metabolic stability and enabling further chemical modifications.
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 1480-66-6 | [1] |
| Molecular Formula | C₅H₃ClF₃N₃ | [1] |
| Molecular Weight | 197.54 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=C(N=C(N=C1Cl)C(F)(F)F)N | [1] |
| InChIKey | UQLPLJKPRIYXRJ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Below is a summary of the key experimental and computed physicochemical properties of this compound.
| Property | Value | Data Type | Reference |
| Melting Point | 148-150 °C | Experimental | |
| Boiling Point | ~295.8 °C | Estimated | |
| XLogP3 | 1.7 | Computed | [1] |
| pKa | -3.34 | Estimated | |
| Solubility | Data not available |
Chemical Synthesis and Reactivity
The primary synthetic route to this compound involves the regioselective amination of a dichlorinated pyrimidine precursor. The compound's reactivity is characterized by the susceptibility of the chlorine atom at the 6-position to nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for chemical elaboration.
Synthetic Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
A common method for the synthesis of this compound is through a two-step process starting from 2-(trifluoromethyl)pyrimidine.
Step 1: Chlorination to form 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
-
Reactants: 2-(Trifluoromethyl)pyrimidine, Phosphorus oxychloride (POCl₃), and N,N-diethylaniline (as a catalyst).
-
Procedure: The reactants are refluxed at 110-120°C for 6-8 hours.
-
Work-up: The excess POCl₃ is removed by distillation to yield the intermediate, 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
Step 2: Regioselective Amination
-
Reactants: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, aqueous ammonia (NH₃), and N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Procedure: The reaction mixture is heated to 100°C for 10-12 hours under a nitrogen atmosphere. The electron-withdrawing trifluoromethyl group activates the pyrimidine ring, facilitating selective nucleophilic substitution at the 4-position.
-
Yield: This step typically yields the target compound in the range of 70-80%.
Experimental Protocol: Purification
-
Silica Gel Chromatography: The crude product is purified using silica gel column chromatography with a mobile phase of ethyl acetate and petroleum ether.
-
Recrystallization: Further purification can be achieved by recrystallization from an ethanol/water mixture to obtain a crystalline solid.
Analytical Characterization
The identity and purity of this compound are typically confirmed using spectroscopic methods.
| Technique | Key Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, NH₂), 7.02 (s, 1H, pyrimidine-H) |
| ¹⁹F NMR | δ -63.5 (s, CF₃) |
Role in Drug Discovery and Development
This compound is a valuable building block in the synthesis of more complex heterocyclic compounds with potential therapeutic applications. Its primary use is in the development of receptor antagonists for various diseases.
Logical Workflow in Drug Discovery
The following diagram outlines the role of this compound in a typical drug discovery pipeline.
Key Therapeutic Targets
-
Adenosine A₂A Receptor Antagonists: This compound is a key intermediate in the synthesis of antagonists for the adenosine A₂A receptor, which are being investigated for the treatment of Parkinson's disease.[2][3][4][5] The pyrimidine core serves as a scaffold for building molecules that can effectively block the receptor's activity.
-
CCR4 Antagonists: It is also utilized in the development of C-C chemokine receptor type 4 (CCR4) antagonists. These antagonists have potential applications in treating various cancers and allergic diseases like asthma by modulating immune responses.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements:
-
Handling: Use in a well-ventilated area, and wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a fundamentally important building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. Its well-defined reactivity and the advantageous properties conferred by its trifluoromethyl and chloro substituents make it a valuable tool for medicinal chemists. This guide provides a solid foundation of its properties and synthetic methodologies to aid researchers in its effective utilization for the development of novel therapeutics.
References
- 1. This compound | C5H3ClF3N3 | CID 245271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the pyrimidine core, a trifluoromethyl group, and a reactive chlorine atom, make it a valuable building block for the synthesis of a diverse range of more complex molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro-substituent provides a key site for nucleophilic substitution, enabling further molecular elaboration. This document provides a technical guide to the spectroscopic characterization and a plausible synthetic route for this compound.
Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data (NMR, MS, IR) for this compound could not be retrieved. The data presented in the following tables are therefore predicted values based on established principles of spectroscopy and data from structurally related compounds. These should be used as a guide for the analysis of experimentally obtained spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.0 | Singlet | 1H | C5-H |
| ~ 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 163 | C4 |
| ~ 160 | C6 |
| ~ 155 (quartet, J ≈ 35 Hz) | C2 |
| ~ 120 (quartet, J ≈ 275 Hz) | -CF₃ |
| ~ 105 | C5 |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 197/199 | [M]⁺ / [M+2]⁺ molecular ion peaks (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |
| 162 | [M-Cl]⁺ fragment |
| 128 | [M-CF₃]⁺ fragment |
Table 4: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of primary amine |
| 1650 - 1580 | Strong | N-H bend (scissoring) of primary amine |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching in the pyrimidine ring |
| 1350 - 1100 | Strong | C-F stretching of the trifluoromethyl group |
| 850 - 750 | Strong | C-Cl stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.
-
Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum would be acquired on the same spectrometer, typically at a frequency of 100 MHz.
-
A proton-decoupled pulse sequence would be used to simplify the spectrum.
-
A longer acquisition time and a larger number of scans would be required due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a solid sample, direct insertion or a solids probe would be used for electron ionization (EI) mass spectrometry.
-
Alternatively, the sample could be dissolved in a suitable solvent (e.g., methanol or acetonitrile) for electrospray ionization (ESI) mass spectrometry.
-
-
Ionization and Analysis:
-
In EI-MS, the sample would be bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
-
Plausible Synthetic Pathway
Caption: Plausible synthetic route to this compound.
This proposed synthesis involves a three-step process starting from commercially available reagents. The initial Knoevenagel condensation would be followed by a cyclization reaction with guanidine to form the pyrimidine ring. The final step would involve a Sandmeyer-type reaction to introduce the chlorine atom at the 6-position. Each of these steps represents a standard and well-documented transformation in organic chemistry.
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine CAS number 1480-66-6
An In-depth Technical Guide to 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS: 1480-66-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.
Core Properties
This compound is a heterocyclic compound built on a pyrimidine core.[1] Its structure is distinguished by three key substituents: a chlorine atom at the 6-position, a trifluoromethyl group at the 2-position, and an amine group at the 4-position.[1] The trifluoromethyl group significantly influences the molecule's reactivity and metabolic stability due to its electron-withdrawing nature, while the chlorine atom serves as a reactive site for nucleophilic substitution, enabling further chemical modifications.[1] These structural features make it a versatile intermediate in the synthesis of complex bioactive molecules.[1][2]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and chemical handling.
| Property | Value | Source(s) |
| CAS Number | 1480-66-6 | [3][4] |
| Molecular Formula | C₅H₃ClF₃N₃ | [1][3][4] |
| Molecular Weight | 197.55 g/mol | [2][4] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 202.6 °C at 760 mmHg | [2][5] |
| Density | 1.598 g/cm³ | [2] |
| Vapor Pressure | 0.29 mmHg at 25°C | [2] |
| pKa | -1.15 ± 0.10 (Predicted) | [2] |
| Canonical SMILES | C1=C(N=C(N=C1Cl)C(F)(F)F)N | [3] |
| InChIKey | UQLPLJKPRIYXRJ-UHFFFAOYSA-N | [3] |
Synthesis and Reactivity
The primary synthetic route to this compound involves a regioselective amination process. This method leverages the reactivity of a precursor molecule to introduce the amine group at the desired position on the pyrimidine ring.
Core Synthesis Pathway
The most prevalent synthesis strategy begins with 4,6-dichloro-2-(trifluoromethyl)pyrimidine. The electron-withdrawing effect of the trifluoromethyl group activates the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Amination at the 4-position is favored, leading to the desired product.[1]
References
An In-depth Technical Guide on the Molecular Structure of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. This compound is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules, notably as a building block for adenosine A₂A receptor antagonists and CCR4 antagonists.[1][2] This guide summarizes its known physicochemical properties, provides a representative synthesis protocol, and discusses its likely mechanism of action through the adenosine A₂A receptor signaling pathway. Due to the limited availability of public data, this guide notes where experimental values for properties such as crystal structure, ¹³C NMR, and mass spectrometry fragmentation are not available and provides theoretical or analogous data where possible.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyrimidine with the molecular formula C₅H₃ClF₃N₃.[1][2] The molecule features a pyrimidine core substituted with a chlorine atom at the 6-position, a trifluoromethyl group at the 2-position, and an amine group at the 4-position. The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom significantly influences the electronic properties and reactivity of the pyrimidine ring, making it a versatile intermediate for further chemical modifications.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃ClF₃N₃ | --INVALID-LINK--[3] |
| Molecular Weight | 197.55 g/mol | --INVALID-LINK--[4] |
| IUPAC Name | This compound | --INVALID-LINK--[3] |
| CAS Number | 1480-66-6 | --INVALID-LINK--[1] |
| SMILES | C1=C(N=C(N=C1Cl)C(F)(F)F)N | --INVALID-LINK--[3] |
| InChI Key | UQLPLJKPRIYXRJ-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| Boiling Point (Predicted) | 202.6 °C at 760 mmHg | --INVALID-LINK--[5] |
| Density (Predicted) | 1.598 g/cm³ | --INVALID-LINK--[5] |
| pKa (Predicted) | -1.15 ± 0.10 | --INVALID-LINK--[5] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The following tables summarize the available experimental and predicted data.
Table 2: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | DMSO-d₆ | 8.45 | singlet | NH₂ |
| 7.02 | singlet | pyrimidine-H | ||
| ¹⁹F | Not Specified | -63.5 | Not Specified | CF₃ |
| ¹³C | Not Available | Not Available | Not Available | Not Available |
Source for ¹H and ¹⁹F NMR data: Benchchem.[1]
Table 3: Mass Spectrometry Data
| Ionization Mode | m/z | Fragmentation Pattern |
| Not Available | Not Available | Not Available |
X-ray Crystallography Data
As of the date of this guide, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, experimental data on bond lengths and angles are not available.
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution (SNAr) of a corresponding dichlorinated precursor. The following is a representative protocol based on analogous syntheses.
Workflow for the Synthesis of this compound
Materials:
-
2,4-dichloro-6-(trifluoromethyl)pyrimidine
-
Aqueous ammonia (28%) or ammonia gas
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed reaction vessel, dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in an anhydrous solvent such as THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add aqueous ammonia (2.0-3.0 eq) to the stirred solution. Alternatively, bubble ammonia gas through the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectra are recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathway
This compound serves as a crucial intermediate in the development of adenosine A₂A receptor antagonists.[1][2] These antagonists are of significant interest for the treatment of various conditions, including Parkinson's disease and cancer.[6]
The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand adenosine, activates a Gs protein. This in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a range of cellular responses, often resulting in immunosuppression.[7][8][9] An antagonist like those derived from this compound would block the binding of adenosine to the A₂A receptor, thereby inhibiting this signaling cascade.
Representative Adenosine A₂A Receptor Signaling Pathway
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a scaffold for the development of potent and selective therapeutic agents. While a complete experimental characterization of its molecular structure is not publicly available, this guide provides a thorough summary of the existing knowledge. Further research to fully elucidate its crystallographic and detailed spectroscopic properties would be beneficial for the scientific community and professionals in drug development.
References
- 1. This compound | 1480-66-6 | Benchchem [benchchem.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. This compound | C5H3ClF3N3 | CID 245271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1480-66-6 | this compound - Synblock [synblock.com]
- 5. Cas 1480-66-6,this compound | lookchem [lookchem.com]
- 6. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: A Comprehensive Technical Guide on its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, discovery, and significance of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. This key heterocyclic compound serves as a vital building block in the development of various pharmaceutical agents. This document outlines the primary synthetic routes, detailed experimental protocols, and the compound's role in medicinal chemistry, supported by quantitative data and process visualizations.
Introduction and Discovery
This compound, with the molecular formula C₅H₃ClF₃N₃, is a pyrimidine derivative that has garnered significant attention in medicinal chemistry.[1][2] Its structure is characterized by a pyrimidine core substituted with a chlorine atom at the 6-position, a trifluoromethyl group at the 2-position, and an amine group at the 4-position.
The discovery and subsequent application of this compound are closely linked to the strategic incorporation of fluorine atoms in drug design. The trifluoromethyl group is a key feature, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules by altering their electronic properties.[1] This compound primarily serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of targeted therapeutics.[1]
Significance in Drug Development
The structural motifs of this compound make it a valuable precursor in the synthesis of various biologically active compounds. The chlorine atom at the 6-position is a reactive site, readily undergoing nucleophilic substitution, which allows for the introduction of diverse functional groups and the construction of extensive chemical libraries for screening.[1][3]
This intermediate is notably used in the synthesis of:
The electron-withdrawing nature of the trifluoromethyl group activates the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions, which is a cornerstone of its synthetic utility.[1]
Synthetic Pathways
The most prevalent and reliable synthesis of this compound is a two-step process. This pathway begins with the chlorination of a 2-(trifluoromethyl)pyrimidine precursor, followed by a regioselective amination.
This process is favored for its efficiency and control over the regiochemistry of the amination step, which selectively occurs at the 4-position due to the electronic influence of the trifluoromethyl group.[1]
Data Presentation
The following tables summarize the key quantitative data associated with the primary synthetic route.
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Key Reagents | Typical Yield | Reference |
|---|---|---|---|---|
| 1 | Chlorination | 2-(Trifluoromethyl)pyrimidine, POCl₃, N,N-diethylaniline | ~85% | [1] |
| 2 | Amination | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, Aqueous NH₃, NMP | 76% |[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₅H₃ClF₃N₃ | [2][4] |
| Molecular Weight | 197.55 g/mol | [4] |
| CAS Number | 1480-66-6 |[2][4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (Intermediate A)
-
Reactants: 2-(Trifluoromethyl)pyrimidine, Phosphorus oxychloride (POCl₃), N,N-diethylaniline (catalyst).[1]
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a stirrer, add 2-(trifluoromethyl)pyrimidine.
-
Add an excess of phosphorus oxychloride (POCl₃) to serve as both reagent and solvent.
-
Add a catalytic amount of N,N-diethylaniline.
-
Heat the mixture to reflux at a temperature of 110-120°C.
-
Maintain the reaction under reflux for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 4,6-dichloro-2-(trifluoromethyl)pyrimidine as a clear liquid. The reported yield is approximately 85%.[1]
-
Step 2: Synthesis of this compound
-
Reactants: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (Intermediate A), Aqueous Ammonia (NH₃), N-methyl-2-pyrrolidone (NMP).[1]
-
Procedure:
-
In a sealed pressure vessel, dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine in N-methyl-2-pyrrolidone (NMP).
-
Add an excess of aqueous ammonia to the solution.
-
Seal the vessel and heat the reaction mixture to 100°C under a nitrogen atmosphere.
-
Stir the reaction for 10-12 hours. Monitor the reaction for the disappearance of the starting material.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product typically precipitates from the solution. The solid can be collected by filtration.
-
The crude product is purified by silica gel column chromatography, using a mixture of ethyl acetate and petroleum ether as the eluent, to afford the final product.[1] The reported yield for this step is 76%.[1]
-
Experimental Workflow Visualization
The following diagram illustrates the workflow of the synthesis and purification process.
References
- 1. This compound | 1480-66-6 | Benchchem [benchchem.com]
- 2. This compound | C5H3ClF3N3 | CID 245271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
The Versatile Scaffold: A Technical Guide to the Mechanism of Action of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry. While not typically a final active pharmaceutical ingredient, its unique structural features—a reactive chlorine atom and an electron-withdrawing trifluoromethyl group—make it a privileged scaffold for the synthesis of a diverse range of potent and selective modulators of critical biological pathways. This technical guide delineates the mechanism of action of this compound through the lens of its most significant derivatives, focusing on their roles as antagonists of Toll-like Receptor 8 (TLR8), C-C Chemokine Receptor 4 (CCR4), and inhibitors of the Hedgehog signaling pathway. This document provides an in-depth exploration of the relevant signaling cascades, detailed experimental protocols for assessing compound activity, and quantitative data for key derivatives.
Introduction: A Gateway to Novel Therapeutics
This compound serves as a crucial starting material for the development of targeted therapies. The pyrimidine core acts as a bioisostere for the adenine ring of ATP, enabling derivatives to interact with the hinge regions of kinase active sites and other ATP-binding pockets.[1] The trifluoromethyl (CF3) group enhances metabolic stability and lipophilicity, improving cell permeability, while the chlorine atom at the 6-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the systematic exploration of structure-activity relationships (SAR).[2]
The primary mechanism of action of this chemical family is realized through its derivatives, which have been successfully optimized to target distinct and vital signaling pathways implicated in autoimmune diseases, inflammation, and cancer.
Mechanism of Action Through Key Derivatives
The therapeutic potential of this compound is best understood by examining the mechanisms of the potent molecules synthesized from it.
Toll-like Receptor 8 (TLR8) Antagonism
Derivatives of 6-(trifluoromethyl)pyrimidine have been developed as potent antagonists of TLR8, a receptor integral to the innate immune system.[3][4] Overactivation of TLR8 by endogenous single-stranded RNA is linked to autoimmune diseases.[4][5] These pyrimidine-based antagonists function by binding to the TLR8 dimer interface, preventing the conformational changes required for downstream signaling.[6]
Signaling Pathway:
Upon activation by agonists (like ssRNA or R848) in the endosome, TLR8 recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, leading to the activation of transcription factors NF-κB and AP-1. These factors then drive the expression of pro-inflammatory cytokines such as TNF-α and IL-12.[7] Pyrimidine-based antagonists block this cascade at its origin by stabilizing the inactive conformation of the TLR8 dimer.[6]
C-C Chemokine Receptor 4 (CCR4) Antagonism
CCR4 is a key chemokine receptor expressed on regulatory T cells (Tregs) and Th2 cells.[8] Its ligands, CCL17 and CCL22, recruit these immunosuppressive cells to the tumor microenvironment, hindering anti-tumor immune responses.[9] Pyrimidine-based CCR4 antagonists, synthesized from this compound, block this interaction, thereby inhibiting Treg migration.[2][9]
Signaling Pathway:
CCR4 is a G protein-coupled receptor (GPCR). Ligand binding activates Gαi/o and Gβγ subunits, triggering downstream pathways like PI3K/Akt and PLC/PKC, which culminate in calcium mobilization and chemotaxis.[8] CCR4 antagonists competitively bind to the receptor, preventing ligand-induced activation and subsequent cell migration.
Hedgehog (Hh) Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[10] Pyridyl pyrimidine derivatives act as potent inhibitors of this pathway by targeting the Smoothened (SMO) receptor, a central component of the Hh cascade.[11]
Signaling Pathway:
In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. GLI proteins then translocate to the nucleus to induce target gene expression, promoting cell proliferation.[12] Pyrimidine-based SMO inhibitors bind to and inactivate SMO, preventing the activation of GLI transcription factors even in the presence of Hh ligand.[11]
Quantitative Data for Key Derivatives
While quantitative data for the parent compound this compound is scarce due to its role as an intermediate, extensive research has characterized the biological activity of its derivatives.
Table 1: In Vitro Activity of TLR8 Antagonist Derivatives
| Compound ID | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
|---|---|---|---|---|---|
| 14 | TLR8 Antagonism | Not Specified | IC₅₀ | 6.5 | [3][4] |
| 26 | TLR8 Antagonism | Not Specified | IC₅₀ | 8.7 | [3][4] |
| 26 | Cytotoxicity | Not Specified | CC₅₀ | No cytotoxic effects observed |[3][4] |
Table 2: In Vitro Activity of Hedgehog Pathway Inhibitor Derivatives
| Compound ID | Assay Type | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| B31 | Gli-luciferase Reporter | IC₅₀ | Not specified, but potent | [11] |
| Itraconazole | Hedgehog Signaling | IC₅₀ | ~100-700 | [13] |
(Note: Itraconazole is a complex molecule, not a direct pyrimidine derivative, but is a known Hh inhibitor for comparison.)
Experimental Protocols
Detailed methodologies are essential for the characterization of compounds derived from the this compound scaffold.
TLR8 Functional Assay (HEK-Blue™ Reporter Gene Assay)
This assay quantifies TLR8 activation by measuring the activity of a downstream reporter gene (Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB promoter.
Workflow:
Protocol:
-
Cell Seeding: Seed HEK-Blue™ hTLR8 cells in a 96-well plate and incubate overnight.[14]
-
Antagonist Addition: Prepare serial dilutions of the test antagonist compound and add to the appropriate wells.
-
Agonist Stimulation: Add a fixed concentration of a TLR8 agonist (e.g., R848) to all wells except the negative control.[14]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[14]
-
SEAP Detection: Prepare and add the SEAP detection medium to the wells.
-
Measurement: Measure the optical density (OD) at 620 nm using a spectrophotometer.[14]
-
Data Analysis: Plot the normalized OD values against the log of the antagonist concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[14]
CCR4 Chemotaxis Assay (Transwell Migration Assay)
This assay measures the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
Workflow:
Protocol:
-
Cell Preparation: Culture and harvest CCR4-expressing cells (e.g., HUT78). Resuspend in assay buffer.[8][15]
-
Antagonist Incubation: In a separate tube, incubate the cell suspension with various concentrations of the test antagonist for 30-60 minutes at 37°C.[15]
-
Assay Setup: Add assay buffer containing a chemoattractant (e.g., 10 nM CCL22) to the lower wells of a 24-well Transwell plate.[8]
-
Cell Addition: Place the Transwell inserts into the wells and add the antagonist-treated cell suspension to the upper chamber of the inserts.[8]
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for cell migration through the porous membrane.[8]
-
Quantification: Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescence-based method (e.g., Calcein-AM staining).[15]
-
Data Analysis: Calculate the percent inhibition of chemotaxis for each antagonist concentration and determine the IC₅₀ value.[8]
Hedgehog Signaling Assay (GLI-Luciferase Reporter Assay)
This assay quantifies Hh pathway activity by measuring the expression of a luciferase reporter gene driven by a GLI-responsive promoter.
Workflow:
Protocol:
-
Cell Seeding & Transfection: Seed NIH/3T3 cells in a 96-well plate. The next day, co-transfect the cells with a firefly luciferase reporter plasmid containing a GLI-responsive promoter and a Renilla luciferase plasmid (for normalization).[12]
-
Inhibitor Treatment: After an additional 18-24 hours, replace the medium and add serial dilutions of the test inhibitor.[12]
-
Agonist Stimulation: Add a Smoothened agonist (e.g., SAG) to all wells (except the unstimulated control) to activate the Hh pathway.[12]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.[12]
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the inhibitor concentration to determine the IC₅₀ value.[12]
Conclusion
This compound is a cornerstone synthetic intermediate that provides access to diverse and potent classes of therapeutic agents. Its true mechanism of action is manifested through its derivatives, which have been shown to effectively inhibit key signaling pathways involved in immunology and oncology, including TLR8, CCR4, and Hedgehog signaling. The strategic combination of a reactive chlorine for SAR exploration and a stabilizing trifluoromethyl group makes this scaffold highly valuable for modern drug discovery. The experimental protocols and data presented herein provide a comprehensive framework for researchers and drug development professionals to guide the synthesis, characterization, and optimization of novel therapeutics derived from this versatile pyrimidine core.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1480-66-6 | Benchchem [benchchem.com]
- 3. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Pivotal Role of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine in Modern Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the presence of a chlorine atom and a trifluoromethyl group on the pyrimidine core, make it a versatile intermediate for the synthesis of a wide array of biologically active compounds. The trifluoromethyl group often enhances metabolic stability and lipophilicity, crucial properties for drug candidates, while the chlorine atom serves as a reactive handle for further molecular elaboration through nucleophilic substitution and cross-coupling reactions. This technical guide provides an in-depth analysis of the biological activities of derivatives synthesized from this important scaffold, focusing on its application in the development of Adenosine A2A receptor antagonists, C-C chemokine receptor 4 (CCR4) antagonists, and Epidermal Growth Factor Receptor (EGFR) inhibitors.
Core Synthetic Pathways
The primary utility of this compound lies in its reactivity, which allows for the strategic introduction of various functionalities. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental to building the complex molecular architectures required for potent and selective biological activity.
Caption: Key synthetic transformations of the core molecule.
Biological Activity Data
The following tables summarize the quantitative biological activity data for representative compounds derived from this compound.
Table 1: EGFR Kinase Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives [1]
| Compound ID | Target Cells | IC50 (μM) | EGFR Kinase IC50 (μM) |
| 9u | A549 | 0.35 | 0.091 |
| MCF-7 | 3.24 | ||
| PC-3 | 5.12 | ||
| 9b | A549 | >50 | 0.11 |
| 9c | A549 | 2.87 | 0.15 |
| 9k | A549 | 1.54 | 0.13 |
Experimental Protocols
General Procedure for the Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors[1]
Step 1: Nucleophilic Aromatic Substitution
To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine in a suitable solvent such as N,N-dimethylformamide (DMF), is added a substituted aniline derivative and a base, for instance, potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature for a specified duration, typically several hours, to afford the intermediate 2-chloro-N-(substituted phenyl)-5-(trifluoromethyl)pyrimidin-4-amine.
Step 2: Second Nucleophilic Aromatic Substitution
The intermediate from Step 1 is then reacted with a second amine derivative in a suitable solvent like isopropanol. The reaction is typically heated under reflux for an extended period to yield the final 5-trifluoromethylpyrimidine derivative. The crude product is then purified using techniques such as column chromatography.
Caption: Synthesis of EGFR inhibitors workflow.
Signaling Pathways
Adenosine A2A Receptor Signaling Pathway
Antagonists of the Adenosine A2A receptor are of interest for their potential in treating Parkinson's disease and in cancer immunotherapy. The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can have immunosuppressive effects in the tumor microenvironment.
Caption: Adenosine A2A receptor signaling pathway.
CCR4 Signaling Pathway
CCR4 is a chemokine receptor that plays a crucial role in the migration of regulatory T cells (Tregs) into the tumor microenvironment, which can suppress anti-tumor immune responses. Antagonists of CCR4 are therefore being investigated as potential cancer immunotherapies.
Caption: CCR4 signaling pathway in T cells.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers.
Caption: Overview of the EGFR signaling cascade.
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its utility has been demonstrated in the development of potent inhibitors and antagonists for a range of important biological targets, including EGFR, Adenosine A2A receptors, and CCR4. The continued exploration of derivatives based on this pyrimidine scaffold holds significant promise for the discovery of new and improved treatments for cancer and other diseases. The synthetic accessibility and the favorable physicochemical properties imparted by the trifluoromethyl group make it a privileged starting material for medicinal chemistry campaigns.
References
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: A Comprehensive Technical Guide for Chemical Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine, a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules. This document details the physicochemical properties, synthesis, and reactivity of this versatile building block. A significant focus is placed on its application in the development of therapeutic agents, particularly adenosine A₂A receptor antagonists for neurodegenerative diseases like Parkinson's and C-C chemokine receptor 4 (CCR4) antagonists for inflammatory conditions and oncology. This guide includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological mechanisms to support researchers in their drug discovery and development endeavors.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chlorine atom, make it an invaluable scaffold for the synthesis of complex molecular architectures with tailored biological activities. The pyrimidine core is a common motif in numerous bioactive compounds, and the specific substitution pattern of this intermediate allows for selective functionalization, leading to the development of potent and selective drug candidates.
This guide will explore the synthesis of this compound, its chemical reactivity, and its pivotal role in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1480-66-6 | [1] |
| Molecular Formula | C₅H₃ClF₃N₃ | [1] |
| Molecular Weight | 197.54 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 130.3-131.4 °C (for a related compound) | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis of this compound
The primary synthetic route to this compound involves the regioselective amination of a dichlorinated pyrimidine precursor. The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (Intermediate)
This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.
Materials:
-
2-(Trifluoromethyl)pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Toluene (solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 2-(Trifluoromethyl)pyrimidine-4,6-diol in toluene, add a catalytic amount of N,N-dimethylaniline.
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
Experimental Protocol: Synthesis of this compound (Final Product)
This protocol describes the regioselective amination of the dichlorinated intermediate.
Materials:
-
4,6-Dichloro-2-(trifluoromethyl)pyrimidine
-
Ammonia (aqueous or gas)
-
Ethanol (solvent)
-
Water
Procedure:
-
Dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine in ethanol in a pressure vessel.
-
Cool the solution in an ice bath and saturate with ammonia gas, or add a concentrated aqueous ammonia solution.
-
Seal the vessel and heat to a temperature between 80-100 °C for several hours. Monitor the internal pressure.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature.
-
Vent any excess ammonia in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Data
| Analysis | Expected Data |
| ¹H NMR | A singlet for the pyrimidine C5-H proton, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Signals for the pyrimidine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |
| IR (cm⁻¹) | Peaks corresponding to N-H stretching (amine), C=N and C=C stretching (pyrimidine ring), and C-F stretching (trifluoromethyl group). |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of 197.54, along with characteristic fragmentation patterns. |
Chemical Reactivity and Applications in Synthesis
The chlorine atom at the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a chemical intermediate, allowing for the introduction of various functional groups to build more complex molecules.
Caption: General reactivity of this compound in SNAr reactions.
Synthesis of Adenosine A₂A Receptor Antagonists
This compound is a key building block for the synthesis of adenosine A₂A receptor antagonists, which are investigated for the treatment of Parkinson's disease. The synthesis typically involves a Suzuki or Stille coupling reaction at the 6-position, followed by further modifications.
Experimental Protocol: General Procedure for Suzuki Coupling
-
In a reaction vessel, combine this compound, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired 6-aryl-2-(trifluoromethyl)pyrimidin-4-amine derivative.
Synthesis of CCR4 Antagonists
This intermediate is also utilized in the synthesis of C-C chemokine receptor 4 (CCR4) antagonists, which have potential applications in treating inflammatory diseases and cancer. The synthetic strategy often involves a nucleophilic substitution of the chlorine atom with a suitable amine-containing fragment.
Experimental Protocol: General Procedure for Amination
-
Dissolve this compound and the desired amine nucleophile in a polar aprotic solvent such as DMF or NMP.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent.
-
Isolate and purify the product by standard methods such as crystallization or column chromatography.
Biological Context: Adenosine A₂A Receptor Signaling Pathway
In the striatum, adenosine A₂A receptors are predominantly located on the striatopallidal medium spiny neurons, which are part of the "indirect pathway" of motor control. These receptors are co-localized with dopamine D₂ receptors and exert an opposing effect. In Parkinson's disease, the depletion of dopamine leads to an overactivity of this indirect pathway, contributing to motor symptoms. Antagonists of the A₂A receptor can help to restore the balance in this circuit.[3][4]
The binding of adenosine to the A₂A receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase through a Gs protein, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately increasing the excitability of the neuron and promoting the "off" state in motor control. A₂A receptor antagonists block this cascade.[5]
Caption: Simplified Adenosine A₂A Receptor Signaling Pathway in Striatal Neurons.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its straightforward synthesis and predictable reactivity make it an attractive starting material for drug discovery programs targeting a range of diseases. This guide provides the fundamental knowledge, including synthetic protocols and biological context, to facilitate the effective use of this important building block in research and development. Further exploration of its reactivity and application in novel scaffolds is likely to yield new and improved therapeutic agents.
References
The Trifluoromethyl Group in Pyrimidines: An In-depth Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group into this heterocyclic system has become a powerful tool in drug discovery. The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—can profoundly influence the physicochemical and pharmacological profile of the parent pyrimidine molecule.[3][4] This often leads to enhanced binding affinity for target proteins, improved metabolic stability, and increased bioavailability.[3][4] This guide provides a comprehensive overview of the reactivity of the trifluoromethyl group in pyrimidines, focusing on key reaction types, experimental methodologies, and applications in drug development.
Core Reactivity Principles: The Influence of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence significantly modulates the electron density of the pyrimidine ring, leading to several key reactivity consequences:
-
Activation towards Nucleophilic Attack: The CF₃ group strongly deactivates the pyrimidine ring towards electrophilic aromatic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SNAr).[5] This is the most dominant and synthetically useful reactivity pattern for trifluoromethylpyrimidines.
-
Stabilization of Anionic Intermediates: The electron-withdrawing nature of the CF₃ group effectively stabilizes negatively charged intermediates, such as the Meisenheimer complex formed during SNAr reactions, thereby lowering the activation energy and accelerating the reaction rate.[5][6]
-
Regiochemical Control: The position of the CF₃ group on the pyrimidine ring directs the regioselectivity of nucleophilic attack. The carbon atoms ortho and para to the CF₃ group (and the ring nitrogens) are the most electron-deficient and therefore the most susceptible to attack.[7]
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors developed for targeted cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The targeted inhibition of specific kinases has emerged as a successful strategy in cancer treatment.
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a key building block for the synthesis of a variety of kinase inhibitors. The electron-withdrawing trifluoromethyl group enhances the reactivity of the pyrimidine ring, while the chlorine atom at the 6-position provides a reactive handle for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various aryl amine fragments, a common feature in many kinase inhibitors that interact with the hinge region of the kinase ATP-binding site. These application notes provide detailed protocols for the synthesis of N-aryl-6-amino-2-(trifluoromethyl)pyrimidin-4-yl derivatives as potential kinase inhibitors, using a representative synthesis of an Epidermal Growth Factor Receptor (EGFR) inhibitor as an example.
Data Presentation
The following table summarizes the biological activity of representative pyrimidine-based kinase inhibitors, demonstrating the potency that can be achieved through derivatization of the pyrimidine core.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| 9u | EGFR | 91 | A549 | 0.35 | [1][2] |
| MCF-7 | 3.24 | [1][2] | |||
| PC-3 | 5.12 | [1][2] | |||
| 13 | Aurora A | 38.6 | - | - | [3] |
| 1 | Aurora A | 24.1 | - | - | [3] |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a kinase inhibitor intermediate via a nucleophilic aromatic substitution reaction between this compound and a substituted aniline. This protocol is adapted from methodologies reported for the synthesis of similar EGFR inhibitors.[1][2]
Protocol 1: Synthesis of N-(4-aminophenyl)-6-amino-2-(trifluoromethyl)pyrimidine
Objective: To synthesize a key intermediate for further elaboration into potent kinase inhibitors via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
4-Nitroaniline
-
Palladium on carbon (10% w/w)
-
Methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., H-Cube or Parr shaker)
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-nitroaniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield N-(4-nitrophenyl)-6-amino-2-(trifluoromethyl)pyrimidine.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-(4-nitrophenyl)-6-amino-2-(trifluoromethyl)pyrimidine (1.0 eq) from Step 1 in methanol.
-
Add 10% palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere at room temperature overnight.[1][2]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired product, N-(4-aminophenyl)-6-amino-2-(trifluoromethyl)pyrimidine, as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and/or LC-MS analysis.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of kinase inhibitors from this compound.
Caption: General synthetic workflow for kinase inhibitor synthesis.
EGFR Signaling Pathway
The synthesized pyrimidine derivatives can act as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The diagram below illustrates the mechanism of action of these inhibitors.
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine in the Synthesis of Advanced Agrochemicals
For Immediate Release
[City, State] – [Date] – 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine has emerged as a critical building block in the synthesis of a new generation of agrochemicals, particularly in the development of potent herbicides. This versatile intermediate provides a key structural motif for the construction of highly effective triazolopyrimidine sulfonamide herbicides, a class of compounds known for their low application rates and selective weed control.
The unique substitution pattern of this compound, featuring a reactive chlorine atom and an electron-withdrawing trifluoromethyl group, makes it an ideal precursor for constructing the complex heterocyclic systems found in modern herbicides. Researchers have successfully utilized this compound to synthesize key intermediates for major agrochemicals such as florasulam, diclosulam, and penoxsulam.
Core Application in Herbicide Synthesis
The primary application of this compound in agrochemical synthesis lies in its conversion to a triazolopyrimidine core. This transformation is a crucial step in the production of acetolactate synthase (ALS) inhibiting herbicides. These herbicides disrupt the biosynthesis of essential amino acids in susceptible plants, leading to effective weed control in a variety of crops.
The general synthetic pathway involves the cyclization of the 4-aminopyrimidine moiety to form the[1][2]triazolo[1,5-c]pyrimidine scaffold. The chlorine and trifluoromethyl groups on the pyrimidine ring can be subsequently modified to introduce the desired substituents found in the final herbicide molecules.
Experimental Protocols
Detailed experimental protocols for the utilization of this compound in the synthesis of a key triazolopyrimidine intermediate are outlined below.
Protocol 1: Synthesis of 5-Methoxy-8-fluoro-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine
This protocol is adapted from established synthetic routes for similar triazolopyrimidine structures and illustrates a potential pathway from a related aminopyrimidine.
Step 1: Addition Reaction with Isothiocyanomethyl Formate
-
To a reaction vessel containing 4-amino-5-fluoro-2-methoxypyrimidine (1.0 eq), add ethyl acetate as the solvent.
-
Add isothiocyanomethyl formate (1.2-1.5 eq) to the mixture.
-
Stir the reaction mixture and heat to reflux for 18 hours to form the thiourea intermediate.
Step 2: Cyclization with Hydroxylamine Hydrochloride
-
To the resulting mixture from Step 1, add hydroxylamine hydrochloride (2.0-3.0 eq).
-
Continue to heat the mixture at reflux for several hours until the cyclization is complete, yielding 5-methoxy-8-fluoro-[1][2]triazolo[1,5-c]pyrimidin-2-amine.
-
The product can be isolated and purified using standard techniques such as extraction and crystallization.
Quantitative Data
| Intermediate/Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Thiourea Intermediate | 4-amino-5-fluoro-2-methoxypyrimidine | Isothiocyanomethyl formate | Ethyl Acetate | 18 h | Reflux | Not Isolated |
| 5-Methoxy-8-fluoro-[1][2]triazolo[1,5-c]pyrimidin-2-amine | Thiourea Intermediate | Hydroxylamine hydrochloride | Ethyl Acetate | Several hours | Reflux | ~83% (overall)[3] |
Protocol 2: Synthesis of Florasulam from the Triazolopyrimidine Intermediate
Step 1: Diazotization and Chlorosulfonation
-
The 5-methoxy-8-fluoro-[1][2]triazolo[1,5-c]pyrimidin-2-amine intermediate is subjected to a diazotization reaction using sodium nitrite in an acidic medium (e.g., glacial acetic acid and hydrochloric acid) at low temperatures (-10 to 5 °C).
-
The resulting diazonium salt is then reacted with a source of sulfur dioxide (e.g., sodium bisulfite) and a chlorinating agent to yield the sulfonyl chloride intermediate, 5-methoxy-8-fluoro-[1][2]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride. This reaction is often catalyzed by a copper salt.
Step 2: Condensation with 2,6-Difluoroaniline
-
The sulfonyl chloride intermediate is then condensed with 2,6-difluoroaniline in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., acetonitrile or dichloromethane) to form florasulam.
-
The reaction is typically carried out at controlled temperatures to ensure high yield and purity of the final product.
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Base | Temperature | Yield (%) |
| Florasulam | 5-methoxy-8-fluoro-[1][2]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride | 2,6-Difluoroaniline | Acetonitrile | Pyridine | Not specified | High |
Logical Workflow and Signaling Pathways
The synthesis of triazolopyrimidine sulfonamide herbicides from a 4-aminopyrimidine precursor follows a logical multi-step progression. The key transformation is the construction of the fused triazolopyrimidine ring system, which then serves as the core scaffold for further functionalization.
The herbicidal activity of the final products stems from their ability to inhibit the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this pathway leads to a cessation of plant growth and eventual death of the weed.
The strategic use of this compound and its analogs continues to be a fruitful area of research, paving the way for the development of more effective and environmentally benign crop protection solutions.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a key building block in medicinal chemistry and drug discovery, prized for its utility in the synthesis of a diverse range of bioactive molecules. The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs, and the substituents on this particular derivative offer unique advantages for further functionalization. The electron-withdrawing trifluoromethyl group at the C2 position significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), while the chlorine atom at the C6 position serves as a versatile leaving group. This allows for the strategic introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These derivatives have shown potential as inhibitors of various kinases and other enzymes.[1][2]
This document provides detailed application notes and protocols for the nucleophilic substitution reactions of this compound with common classes of nucleophiles, including amines, alcohols, and thiols.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic substitution reactions of this compound proceed via a two-step addition-elimination mechanism, characteristic of SNAr reactions on electron-deficient aromatic systems.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Workflow
A general workflow for performing nucleophilic substitution reactions on this compound is outlined below. Specific conditions will vary depending on the nucleophile and the desired product.
Caption: General experimental workflow for nucleophilic substitution.
I. Reactions with Amine Nucleophiles (Amination)
The displacement of the 6-chloro substituent with a variety of primary and secondary amines is a common and efficient method for generating libraries of substituted aminopyrimidines. These reactions are typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Data Presentation: Amination Reactions
| Entry | Amine Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | DIPEA | n-BuOH | 120 | 12 | 85 | Representative |
| 2 | 4-Methoxyaniline | K₂CO₃ | DMF | 100 | 8 | 92 | Representative |
| 3 | Benzylamine | Et₃N | ACN | 80 | 6 | 95 | Representative |
| 4 | Morpholine | DIPEA | Dioxane | 110 | 16 | 88 | Representative |
| 5 | Piperidine | K₂CO₃ | DMSO | 100 | 10 | 90 | Representative |
Note: The data presented are representative examples from reactions on similar chloropyrimidine systems and may require optimization for this compound.
Experimental Protocol: Synthesis of N-Phenyl-2-(trifluoromethyl)pyrimidine-4,6-diamine (Representative)
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
n-Butanol (0.1 M solution)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Add n-butanol to dissolve the starting material.
-
Add aniline followed by DIPEA to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl-2-(trifluoromethyl)pyrimidine-4,6-diamine.
II. Reactions with Alcohol Nucleophiles (O-Alkylation)
The synthesis of 6-alkoxy-2-(trifluoromethyl)pyrimidin-4-amines is achieved by reacting the starting material with an alcohol in the presence of a strong base to generate the corresponding alkoxide in situ. Anhydrous conditions are crucial to prevent the hydrolysis of the starting material.
Data Presentation: O-Alkylation Reactions
| Entry | Alcohol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methanol | NaH | THF | 65 | 6 | 88 | Representative |
| 2 | Ethanol | NaH | THF | 65 | 8 | 85 | Representative |
| 3 | Isopropanol | K₂CO₃ | Acetonitrile | 80 | 12 | 75 | Representative |
| 4 | Phenol | Cs₂CO₃ | DMF | 100 | 10 | 82 | Representative |
| 5 | Benzyl alcohol | NaH | Dioxane | 100 | 12 | 90 | Representative |
Note: The data presented are representative examples from reactions on similar chloropyrimidine systems and may require optimization for this compound.
Experimental Protocol: Synthesis of 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine (Representative)
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous Methanol (as reagent and solvent or in THF)
-
Anhydrous Tetrahydrofuran (THF) (0.1 M solution)
-
Round-bottom flask equipped with a magnetic stirrer and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous methanol dropwise to the suspension. Stir for 30 minutes at 0 °C to generate the sodium methoxide.
-
Add a solution of this compound in anhydrous THF to the alkoxide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6 hours), cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-methoxy-2-(trifluoromethyl)pyrimidin-4-amine.
III. Reactions with Thiol Nucleophiles (S-Alkylation)
The reaction with thiols provides access to 6-(alkylthio)- or 6-(arylthio)-2-(trifluoromethyl)pyrimidin-4-amines. These reactions are generally facile and can often be performed at room temperature in the presence of a suitable base to generate the thiolate nucleophile.
Data Presentation: S-Alkylation Reactions
| Entry | Thiol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanethiol | K₂CO₃ | DMF | 25 | 4 | 95 | Representative |
| 2 | Thiophenol | Et₃N | Acetonitrile | 25 | 6 | 92 | Representative |
| 3 | Benzyl mercaptan | DIPEA | THF | 50 | 8 | 90 | Representative |
| 4 | 4-Methylthiophenol | K₂CO₃ | DMSO | 25 | 5 | 94 | Representative |
| 5 | 2-Mercaptoethanol | NaH | THF | 0 to 25 | 6 | 88 | Representative |
Note: The data presented are representative examples from reactions on similar chloropyrimidine systems and may require optimization for this compound.
Experimental Protocol: Synthesis of 6-(Phenylthio)-2-(trifluoromethyl)pyrimidin-4-amine (Representative)
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Acetonitrile (0.1 M solution)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add thiophenol to the solution.
-
Add triethylamine to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed (typically 6 hours), remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 6-(phenylthio)-2-(trifluoromethyl)pyrimidin-4-amine.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of substituted pyrimidine derivatives. The protocols and data provided herein offer a solid foundation for researchers to explore the nucleophilic substitution chemistry of this compound, enabling the efficient generation of compound libraries for drug discovery and development programs. Optimization of the presented reaction conditions may be necessary to achieve the best results for specific substrates.
References
Application Notes and Protocol for Suzuki-Miyaura Coupling of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.[1] 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a valuable building block in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical applications.[2][3] The trifluoromethyl group can enhance metabolic stability and binding affinity, making derivatives of this compound attractive for drug development programs.[3]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. While aryl chlorides can be less reactive than the corresponding bromides or iodides, optimized conditions utilizing appropriate palladium catalysts and ligands can achieve high yields.[1] The following protocol is based on established methods for the Suzuki coupling of related chloropyrimidines and other heteroaryl chlorides.[1][4][5]
General Reaction Scheme
The reaction involves the palladium-catalyzed cross-coupling of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Key Reaction Parameters and Optimization
The efficiency of the Suzuki-Miyaura coupling is dependent on several critical factors, including the choice of palladium catalyst, ligand, base, and solvent system. For less reactive heteroaryl chlorides like this compound, careful optimization of these parameters is crucial for achieving high yields.
Data Presentation: Optimization of Reaction Conditions (Representative Data)
The following tables summarize typical conditions and optimization parameters for the Suzuki coupling of analogous chloropyrimidine systems, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Catalyst Screening for a Model Suzuki Coupling Reaction [4]
| Catalyst (mol%) | Representative Yield (%) |
| Pd(PPh₃)₄ (5) | 65 |
| Pd(dppf)Cl₂ (5) | 58 |
| Pd(OAc)₂ (5) | 35 |
| PdCl₂(PPh₃)₂ (5) | 42 |
| Reaction Conditions: Representative reaction of a dichloropyrimidine with phenylboronic acid, K₂CO₃, in a 1,4-dioxane/H₂O mixture at 100 °C under microwave irradiation.[4] |
Table 2: Base and Solvent Screening for a Model Suzuki Coupling Reaction [1][4]
| Base | Solvent | Representative Yield (%) |
| K₂CO₃ | 1,4-Dioxane/H₂O | Good |
| K₃PO₄ | 1,4-Dioxane | Good to Excellent |
| Cs₂CO₃ | Toluene | Good |
| Na₂CO₃ | DME/H₂O | Moderate to Good |
| Yields are generalized from various Suzuki coupling reactions of chloropyrimidines. |
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a custom catalyst system) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME), potentially with water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Schlenk flask or microwave reactor vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask or microwave reactor vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.[1]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) or place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100-150 °C).[1][4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a microwave reactor was used, ensure the vial has cooled before handling.[4] Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).[4]
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-substituted-2-(trifluoromethyl)pyrimidin-4-amine product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
analytical methods for 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine purity assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a key building block in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final product. This application note provides detailed analytical methods for the comprehensive purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC) for impurity profiling, quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities.
Analytical Methods Overview
A multi-pronged analytical approach is recommended to ensure a thorough purity assessment of this compound. This includes a primary chromatographic method for separation and quantification of related substances, an absolute quantification method, and a method for volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC method with UV detection is the primary technique for identifying and quantifying non-volatile related substances and degradation products.
-
Quantitative Nuclear Magnetic Resonance (qNMR): ¹H-qNMR provides an independent, primary method for determining the absolute purity of the compound without the need for a specific reference standard of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to detect and identify potential volatile and semi-volatile impurities that may not be detected by HPLC.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed to separate this compound from its potential process-related impurities and degradation products.
3.1.1. Potential Process-Related Impurities
Based on the common synthetic route involving regioselective amination of 4,6-dichloro-2-(trifluoromethyl)pyrimidine, the following impurities are likely:
-
Impurity A: 4,6-dichloro-2-(trifluoromethyl)pyrimidine (Starting Material)
-
Impurity B: 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine (Isomer)
-
Impurity C: 2-(Trifluoromethyl)pyrimidine-4,6-diamine (Over-amination product)
3.1.2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50, v/v). |
3.1.3. Data Presentation: HPLC Impurity Profile
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Impurity C | ~ 4.5 | ~ 0.30 |
| This compound | ~ 15.0 | 1.00 |
| Impurity B | ~ 16.5 | ~ 1.10 |
| Impurity A | ~ 22.0 | ~ 1.47 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column.
Quantitative ¹H-NMR (qNMR) for Absolute Purity
qNMR is a powerful technique for determining the purity of a compound by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.
3.2.1. Experimental Parameters
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Maleic acid (certified reference material) |
| Sample Preparation | Accurately weigh ~20 mg of this compound and ~10 mg of maleic acid into a vial. Dissolve in ~0.75 mL of DMSO-d₆. |
| Pulse Program | A calibrated 90° pulse with a relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. |
| Number of Scans | 16 or higher for good signal-to-noise ratio. |
3.2.2. Data Analysis
The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
3.2.3. Data Presentation: qNMR Purity Calculation
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Signal (δ, ppm) | ~7.0 (s, 1H, CH) and ~8.0 (br s, 2H, NH₂) | ~6.3 (s, 2H, CH=CH) |
| Integral (I) | User-determined | User-determined |
| Number of Protons (N) | 1 (for CH signal) | 2 |
| Molecular Weight (MW) | 197.55 g/mol | 116.07 g/mol |
| Mass (m) | User-weighed | User-weighed |
| Purity (P) | To be determined | Certified Purity |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the detection of volatile or semi-volatile impurities that may be present from the synthesis or storage.
3.3.1. GC-MS Parameters
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Sample Preparation | Dissolve 1-2 mg/mL of this compound in a suitable solvent such as acetone or ethyl acetate. |
3.3.2. Data Presentation: Potential Volatile Impurities
| Potential Impurity | Expected m/z fragments |
| Residual Solvents (e.g., Toluene) | 91, 92 |
| Synthesis by-products | Dependent on specific synthesis route |
Visualizations
Caption: Overall analytical workflow for purity assessment.
Application Note: HPLC Analysis of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures containing 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The described method provides excellent separation of the main product from potential impurities, such as the starting material and positional isomers, ensuring accurate monitoring of reaction progress and purity assessment of the final product.
Introduction
This compound is a critical building block in medicinal chemistry. Its synthesis often involves the nucleophilic substitution of a dichloro-pyrimidine precursor. Monitoring the progress of this reaction and ensuring the purity of the final compound is paramount for efficient drug development and manufacturing. This document provides a detailed protocol for the reversed-phase HPLC analysis of typical reaction mixtures, allowing for the quantification of the desired product and key impurities.
Experimental Protocols
Sample Preparation
-
Reaction Mixture Quenching: At the desired time point, withdraw an aliquot (e.g., 100 µL) from the reaction vessel.
-
Dilution: Quench the reaction by diluting the aliquot in a known volume of diluent (e.g., 900 µL of a 50:50 mixture of acetonitrile and water). This will create a 1:10 dilution. Further dilutions may be necessary to bring the analyte concentrations within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Method Parameters
A standard reversed-phase HPLC method is employed for the separation.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the starting material, product, and any impurities based on their retention times, which can be confirmed by injecting standards of the individual compounds if available.
-
Quantification: Determine the concentration of each component by integrating the peak areas. The relative percentage of each component can be calculated using the area percent method, assuming similar response factors for the main components. For more accurate quantification, a calibration curve should be generated using certified reference standards.
Data Presentation
The following table summarizes representative quantitative data from the HPLC analysis of a typical reaction mixture.
| Compound | Retention Time (min) | Peak Area | % Area |
| 4,6-dichloro-2-(trifluoromethyl)pyrimidine (Starting Material) | 10.2 | 150,000 | 5.0 |
| This compound (Product) | 7.5 | 2,700,000 | 90.0 |
| 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine (Isomer Impurity) | 6.8 | 90,000 | 3.0 |
| Other Impurities | various | 60,000 | 2.0 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis.
Caption: Workflow for HPLC analysis of reaction mixtures.
Discussion
The developed HPLC method is suitable for the routine analysis of this compound reaction mixtures. The use of a C18 column provides good retention and separation of the relatively polar pyrimidine derivatives. The gradient elution allows for the efficient separation of the starting material, product, and potential isomers within a reasonable run time. The addition of trifluoroacetic acid to the mobile phase helps to improve peak shape and reproducibility.
Potential impurities in the synthesis of this compound from 4,6-dichloro-2-(trifluoromethyl)pyrimidine include the unreacted starting material and the undesired regioisomer, 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine. The described HPLC method effectively separates these components, enabling accurate assessment of the reaction's progress and the purity of the final product.
For method validation, it is recommended to assess parameters such as linearity, accuracy, precision, and specificity according to ICH guidelines. The use of certified reference standards for all identified components will ensure the highest level of accuracy in quantitative analysis.
Application Notes and Protocols for NMR Characterization of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and Nuclear Magnetic Resonance (NMR) characterization of derivatives of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. This class of compounds is of significant interest in medicinal chemistry, often serving as a key scaffold in the development of kinase inhibitors and other therapeutic agents. The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, making these derivatives promising candidates for drug discovery programs.[1]
Introduction
This compound is a versatile building block in organic synthesis.[2] The pyrimidine core is a common feature in many biologically active molecules, and the trifluoromethyl and chloro substituents offer unique electronic properties and reactive sites for further functionalization.[1][2] Specifically, the chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these derivatives. This document outlines the protocols for their synthesis and detailed analysis using ¹H, ¹³C, and ¹⁹F NMR.
Data Presentation
The following tables summarize typical NMR spectral data for this compound and a representative derivative. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Assignment |
| This compound | DMSO-d₆ | 7.02 (s, 1H), 8.45 (s, 2H) | H-5, NH₂ |
| Representative Derivative | CDCl₃ | Varies with substituent | Aromatic and aliphatic protons |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Assignment |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (related structure) | CDCl₃ | 152.1, 143.7, 141.3 (q, J = 37.2 Hz), 137.7, 131.5, 123.4, 121.3, 120.6 (q, J = 273.1 Hz), 117.3, 114.9, 107.9 (q, J = 2.4 Hz) | Pyrimidine and indazole carbons |
| Representative Derivative | CDCl₃ | Varies with substituent | Aromatic and aliphatic carbons |
Table 3: ¹⁹F NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) | Assignment |
| This compound | DMSO-d₆ | -63.5 | CF₃ |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (related structure) | CDCl₃ | -66.78 | CF₃ |
| Representative Derivative | CDCl₃ | Varies with substituent | CF₃ |
Experimental Protocols
Protocol 1: Synthesis of 6-Substituted-2-(trifluoromethyl)pyrimidin-4-amine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general method for the derivatization of this compound by nucleophilic substitution of the chlorine atom.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Anhydrous solvent (e.g., DMF, CH₃CN, or THF)
-
Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent, add the desired nucleophile (1.1-1.5 eq) and a suitable base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure derivative.
Protocol 2: NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, use a standard pulse program.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard.
-
For ¹⁹F NMR, a standard one-pulse experiment with proton decoupling is typically used. The chemical shifts are referenced to an external standard, such as CFCl₃ (δ = 0 ppm).
-
Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns and chemical shifts to assign the signals to the respective nuclei in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments, particularly for complex derivatives.
Visualizations
Signaling Pathway
Many pyrimidine derivatives are developed as kinase inhibitors. The following diagram illustrates a simplified signaling pathway that is often targeted by such inhibitors, for example, the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound derivatives is outlined below.
Caption: General workflow for synthesis and NMR characterization.
References
Application Notes and Protocols: Synthesis of Adenosine A2A Receptor Antagonists Using 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine A2A receptor antagonists are a promising class of therapeutic agents for a variety of neurological disorders, most notably Parkinson's disease. By blocking the A2A receptor, these antagonists can modulate dopaminergic neurotransmission, offering a non-dopaminergic approach to symptom management. The pyrimidine scaffold is a key pharmacophore in many potent and selective A2A antagonists. This document provides detailed application notes and protocols for the synthesis of adenosine A2A receptor antagonists utilizing 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine as a versatile starting material. The trifluoromethyl group at the 2-position can enhance metabolic stability and receptor affinity. The chloro group at the 6-position serves as a reactive handle for introducing various substituents to explore the structure-activity relationship (SAR) and optimize pharmacological properties.
Synthetic Pathways and Methodologies
The primary strategy for elaborating this compound into potential A2A receptor antagonists involves the substitution of the chlorine atom at the 6-position. This can be achieved through various cross-coupling reactions or nucleophilic aromatic substitution. Below are detailed protocols for two common and effective synthetic routes.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 6-aryl-2-(trifluoromethyl)pyrimidin-4-amine derivative, a common core for A2A antagonists. The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-(trifluoromethyl)pyrimidin-4-amine derivative.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNA_r_)
This protocol outlines the synthesis of derivatives where the 6-chloro group is displaced by a nucleophile, such as an amine or an alcohol. This allows for the introduction of a wide range of functional groups.
Experimental Protocol:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
-
Addition of Nucleophile and Base: Add the desired nucleophile (e.g., a primary or secondary amine, or an alcohol, 1.1-1.5 eq.) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate, 2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture at a temperature between 80 and 150 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization to yield the final product.
Data Presentation
The following table summarizes the pharmacological data for a selection of pyrimidine-based adenosine A2A receptor antagonists from the literature to provide a reference for the expected potency of newly synthesized compounds.
| Compound ID | Core Structure | R Group at C6 | hA2A Ki (nM) | Selectivity (A1/A2A) |
| 1 | Pyrimidine | Phenyl | 15.3 | >100 |
| 2 | Pyrimidine | 4-Fluorophenyl | 8.7 | >100 |
| 3 | Thieno[3,2-d]pyrimidine | 2-Furyl | 2.5 | 120 |
| 4 | Pyrazolo[3,4-d]pyrimidine | 3-Pyridyl | 5.1 | >200 |
| 5 | N-pyrimidinyl-2-phenoxyacetamide | - | 0.4 | >100[1] |
Visualizations
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the receptor by adenosine leads to a cascade of intracellular events, ultimately resulting in the modulation of gene expression and cellular function. Antagonists block this signaling cascade.
Caption: Adenosine A2A receptor signaling pathway.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent in vitro evaluation of novel adenosine A2A receptor antagonists.
Caption: Workflow for synthesis and evaluation.
References
Application of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine in Medicinal Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. The presence of a trifluoromethyl group enhances metabolic stability and binding affinity, while the reactive chlorine atom at the 6-position serves as a versatile handle for introducing various substituents through nucleophilic aromatic substitution and cross-coupling reactions. This document provides detailed application notes on its use in the development of kinase inhibitors, adenosine A₂A receptor antagonists, and CCR4 antagonists, complete with experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.
Application Notes
Aurora Kinase Inhibitors
Derivatives of this compound have been explored as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Overexpression of these kinases is implicated in various cancers, making them attractive targets for anticancer drug discovery. The pyrimidine core of the lead compound mimics the adenine scaffold of ATP, enabling competitive inhibition at the kinase hinge region.
Key Quantitative Data for Aurora Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | Aurora A | 24.1 ± 7.9 | [1] |
| 7 | Aurora A | - | [1] |
| 10 | Aurora A | 52.2 ± 8.1 | [1] |
| 13 | Aurora A | 38.6 ± 7.0 | [1] |
| 17 | Aurora A | 64.9 ± 13.7 | [1] |
Adenosine A₂A Receptor Antagonists
The scaffold of this compound is utilized in the synthesis of selective antagonists for the adenosine A₂A receptor. These receptors are implicated in a variety of physiological processes, and their antagonists are being investigated for the treatment of Parkinson's disease and for their potential in cancer immunotherapy. The core structure serves as a foundation for building molecules that can effectively block the receptor's activity.
Key Quantitative Data for Adenosine A₂A Receptor Antagonists
| Compound ID | Target Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 11o | hA₂A | 13.3 | 136 | [2] |
| 11o | hA₁ | 55 | 98.8 | [2] |
| ZM241385 (Reference) | hA₂A | 1.6 | - | [3] |
| ANR 94 (Reference) | hA₂A | 46 | - | [3] |
CCR4 Antagonists
This compound derivatives have been investigated as antagonists of the C-C chemokine receptor 4 (CCR4). CCR4 is involved in the trafficking of regulatory T cells (Tregs) into the tumor microenvironment, which can suppress the anti-tumor immune response. Blocking CCR4 can therefore enhance the efficacy of cancer immunotherapies.
Key Quantitative Data for CCR4 Antagonists
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common two-step synthesis starting from 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
Step 1: Synthesis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine
-
Reaction: Chlorination of a suitable pyrimidine precursor. A common starting material is 5-(trifluoromethyl)uracil.
-
Reagents and Conditions:
-
5-(trifluoromethyl)uracil
-
Phosphoryl chloride (POCl₃)
-
Diisopropylethylamine (DIPEA) (optional, as a base)
-
-
Procedure:
-
To a flask charged with 5-(trifluoromethyl)uracil, add an excess of phosphoryl chloride.
-
If required, add diisopropylethylamine dropwise at 0 °C.
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2,4-dichloro-6-(trifluoromethyl)pyrimidine.[4]
-
Step 2: Regioselective Amination
-
Reaction: Nucleophilic aromatic substitution of one chlorine atom with ammonia.
-
Reagents and Conditions:
-
2,4-dichloro-6-(trifluoromethyl)pyrimidine
-
Ammonia (aqueous or in a solvent like dioxane)
-
Solvent: Dioxane, THF, or ethanol
-
-
Procedure:
-
Dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine in a suitable solvent in a pressure vessel.
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a saturated solution of ammonia in the chosen solvent.
-
Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, vent the vessel carefully.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst: Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq)
-
Base: K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane/water, Toluene, or DMF (degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[5][6]
-
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium catalyst: Pd₂(dba)₃ (0.01-0.05 eq) or Pd(OAc)₂ (0.01-0.05 eq)
-
Ligand: Xantphos, BINAP, or a Buchwald ligand (e.g., XPhos) (1.1-1.5 times the amount of Pd)
-
Base: NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 eq)
-
Solvent: Toluene or Dioxane (anhydrous and degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine and then this compound.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[7][8]
-
Visualizations
Signaling Pathways
Caption: Simplified Aurora Kinase Signaling Pathway and point of inhibition.
Caption: Adenosine A₂A Receptor Signaling Pathway and antagonism.[9][10]
Caption: CCR4 Signaling Pathway and its inhibition.[11]
Experimental Workflow
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various novel heterocyclic compounds utilizing 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine as a key starting material. The inherent reactivity of this compound, particularly the susceptibility of the C6-chloro substituent to nucleophilic displacement and palladium-catalyzed cross-coupling reactions, makes it a versatile building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the trifluoromethyl group further activates the pyrimidine ring towards nucleophilic aromatic substitution.
This document outlines procedures for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and triazolo[4,5-d]pyrimidines, as well as for the direct functionalization of the pyrimidine core via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
I. Synthesis of Fused Heterocyclic Systems
A. Synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine Derivatives
This protocol describes a two-step synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine derivatives. The first step involves the conversion of the starting material to the corresponding hydrazine derivative, followed by a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound.
Experimental Protocol: Two-Step Synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amines
Step 1: Synthesis of 6-Hydrazinyl-2-(trifluoromethyl)pyrimidin-4-amine
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (3.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 6-hydrazinyl-2-(trifluoromethyl)pyrimidin-4-amine.
Step 2: Cyclocondensation to form 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine
-
Suspend 6-hydrazinyl-2-(trifluoromethyl)pyrimidin-4-amine (1.0 eq) and the desired 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq) in glacial acetic acid (15 mL/mmol).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the desired 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine derivative.
Quantitative Data:
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 6-Hydrazinyl-2-(trifluoromethyl)pyrimidin-4-amine | Hydrazine hydrate | Ethanol | 4-6 | Reflux | 85-95 |
| 2 | 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine | Ethyl acetoacetate | Acetic Acid | 8-12 | Reflux | 70-85 |
| 2 | 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine | Benzoylacetone | Acetic Acid | 8-12 | Reflux | 65-80 |
Workflow Diagram:
B. Synthesis of 7-(Trifluoromethyl)-[1][2][3]triazolo[4,3-c]pyrimidin-5-amine Derivatives
This protocol details the synthesis of triazolo[4,3-c]pyrimidine derivatives through a reaction cascade involving the formation of a hydrazinopyrimidine intermediate, followed by cyclization with carbon disulfide and subsequent oxidative cyclization.
Experimental Protocol: Multi-step Synthesis of 7-(Trifluoromethyl)-[1][2][3]triazolo[4,3-c]pyrimidin-5-amines
Step 1: Synthesis of 6-Hydrazinyl-2-(trifluoromethyl)pyrimidin-4-amine
-
Follow the protocol outlined in Section I.A, Step 1.
Step 2: Formation of the Dithiocarbazate Intermediate
-
Dissolve 6-hydrazinyl-2-(trifluoromethyl)pyrimidin-4-amine (1.0 eq) in a mixture of ethanol and pyridine (10:1, 10 mL/mmol).
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Add carbon disulfide (1.2 eq) dropwise at room temperature.
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Stir the reaction mixture for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
Step 3: Oxidative Cyclization
-
Suspend the dithiocarbazate intermediate (1.0 eq) in ethanol (15 mL/mmol).
-
Add a solution of iodine (1.1 eq) in ethanol dropwise until a persistent brown color is observed.
-
Reflux the mixture for 2-4 hours.
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Cool the reaction mixture and add a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Collect the precipitate, wash with water and then with cold ethanol, and dry to yield the 7-(trifluoromethyl)-[1][2][3]triazolo[4,3-c]pyrimidin-5-amine derivative.
Quantitative Data:
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 6-Hydrazinyl-2-(trifluoromethyl)pyrimidin-4-amine | Hydrazine hydrate | Ethanol | 4-6 | Reflux | 85-95 |
| 2 | Dithiocarbazate Intermediate | Carbon disulfide | Ethanol/Pyridine | 12-16 | RT | 75-85 |
| 3 | 7-(Trifluoromethyl)-[1][2][3]triazolo[4,3-c]pyrimidin-5-amine | Iodine | Ethanol | 2-4 | Reflux | 60-75 |
Workflow Diagram:
II. Palladium-Catalyzed Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-2-(trifluoromethyl)pyrimidin-4-amines
This protocol describes the synthesis of 6-aryl derivatives via a Suzuki-Miyaura cross-coupling reaction. This method is highly efficient for the formation of carbon-carbon bonds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a solvent system of dioxane and water (4:1, 10 mL/mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture at 90-100 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the 6-aryl-2-(trifluoromethyl)pyrimidin-4-amine.
Quantitative Data:
| Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 18 | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 16 | 90 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 20 | 100 | 75-85 |
Reaction Scheme Diagram:
B. Buchwald-Hartwig Amination for the Synthesis of N-Substituted-6-amino-2-(trifluoromethyl)pyrimidin-4-amines
This protocol outlines the synthesis of N-substituted 6-amino derivatives through a Buchwald-Hartwig amination reaction, a powerful method for C-N bond formation.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a base (e.g., NaOt-Bu, 1.4 eq).
-
Add the desired primary or secondary amine (1.2 eq) and anhydrous toluene (5 mL/mmol).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-substituted-6-amino-2-(trifluoromethyl)pyrimidin-4-amine.
Quantitative Data:
| Amine | Catalyst/Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 20 | 110 | 80-90 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 24 | 100 | 70-85 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 18 | 100 | 75-88 |
Reaction Scheme Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the regioselective amination of 4,6-dichloro-2-(trifluoromethyl)pyrimidine with an ammonia source. The precursor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine, is typically prepared by the chlorination of 2-(trifluoromethyl)pyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: What are the primary impurities I should be aware of during the synthesis?
Several impurities can arise during the synthesis of this compound. These can be broadly categorized as process-related impurities and degradation products. The most common impurities are summarized in the table below.
Q3: How can I detect and quantify these impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the analysis of this compound and its impurities. For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Q4: What are the critical parameters to control to ensure high purity of the final product?
To ensure high purity, it is crucial to control the reaction temperature, the stoichiometry of the reactants, and the moisture content of the reaction environment. Careful monitoring of the reaction progress by TLC or HPLC is also essential to prevent the formation of over-reacted byproducts. The choice of solvent and base can also significantly influence the regioselectivity and the impurity profile.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Degradation of the product during workup. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; gradual increase might be necessary. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Perform workup at a lower temperature and avoid prolonged exposure to acidic or basic conditions. |
| Presence of Isomeric Impurity (4-Chloro-2-(trifluoromethyl)pyrimidin-6-amine) | - Lack of regioselectivity in the amination step. | - The choice of solvent and base can influence regioselectivity. Experiment with different solvent/base combinations. - Lowering the reaction temperature may improve selectivity. |
| Formation of Di-substituted Byproduct (2-(Trifluoromethyl)pyrimidine-4,6-diamine) | - Excess of the aminating agent. - Prolonged reaction time or high temperature. | - Use a controlled stoichiometry of the ammonia source (close to 1 equivalent). - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Lower the reaction temperature. |
| Detection of Hydrolysis Product (6-Chloro-2-(trifluoromethyl)pyrimidin-4-ol) | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Purifying the Final Product | - Co-elution of impurities with the product during chromatography. | - Optimize the mobile phase for silica gel chromatography; a gradient elution might be necessary. - Consider alternative purification techniques such as recrystallization. |
Summary of Potential Impurities
| Impurity Name | Structure | Potential Source |
| 4,6-dichloro-2-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | Unreacted starting material |
| 4-Chloro-2-(trifluoromethyl)pyrimidin-6-amine | C₅H₃ClF₃N₃ | Isomeric byproduct of amination |
| 2-(Trifluoromethyl)pyrimidine-4,6-diamine | C₅H₅F₃N₄ | Di-substituted byproduct (over-amination) |
| 6-Chloro-2-(trifluoromethyl)pyrimidin-4-ol | C₅H₂ClF₃N₂O | Hydrolysis of the starting material or product |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on nucleophilic aromatic substitution reactions of dichloropyrimidines. Optimization may be required for specific laboratory conditions.
Materials:
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4,6-dichloro-2-(trifluoromethyl)pyrimidine
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Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide
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Anhydrous solvent (e.g., Dioxane, THF, or Acetonitrile)
-
Anhydrous base (e.g., K₂CO₃, DIPEA) - optional, depending on the ammonia source
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Ethyl acetate
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Hexane
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Anhydrous Sodium Sulfate
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Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add the ammonia solution (1.0 - 1.2 eq) to the stirred solution of the dichloropyrimidine. If using ammonium hydroxide with a base like K₂CO₃, add the base to the dichloropyrimidine solution before adding the ammonium hydroxide.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of common impurities during synthesis.
Technical Support Center: Purification of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel.[1] However, due to the basic nature of the amine group, which can interact with the acidic silica gel, alternative stationary phases can be beneficial. These include basic alumina or amine-functionalized silica, which can help to reduce tailing and improve separation.[2][3]
Q2: What mobile phase systems are typically used for the purification of this compound?
A2: A mixture of a non-polar solvent and a more polar solvent is typically used. Common combinations include ethyl acetate/petroleum ether and ethyl acetate/hexane.[1] For similar trifluoromethylpyrimidine derivatives, specific ratios such as ethyl acetate/n-hexane (1:4) have been successfully employed.[4] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.
Q3: My compound is streaking or tailing on the silica gel column. What can I do to resolve this?
A3: Tailing is a common issue when purifying amine-containing compounds on silica gel due to the interaction between the basic amine and acidic silanol groups.[1][2] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to the mobile phase.[5] This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, switching to a more inert stationary phase like alumina or amine-functionalized silica can also solve this problem.[2][3]
Q4: What are the potential impurities I should be aware of during purification?
A4: During the synthesis of this compound, several side products can form. Common impurities include the hydrolysis product, 4-amino-6-hydroxy-2-(trifluoromethyl)pyrimidine, and the di-substitution product, 2-(trifluoromethyl)pyrimidine-4,6-diamine, which arises from the reaction with excess amine.[1] Unreacted starting materials, such as 4,6-dichloro-2-(trifluoromethyl)pyrimidine, may also be present in the crude mixture.[1]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | The polarity of the product and impurities are very similar. | - Experiment with different solvent systems to improve separation.[6]- Consider using a shallower solvent gradient during elution.- If normal-phase chromatography is ineffective, consider alternative techniques like preparative HPLC.[6] |
| Compound Does Not Elute from the Column | - The mobile phase is not polar enough.- The compound has a strong interaction with the stationary phase (common for amines on silica gel).- The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.- Add a basic modifier like triethylamine to the eluent to reduce interaction with silica gel.[5]- Test the stability of your compound on a small amount of silica gel using a 2D TLC analysis.[7] If it is unstable, switch to a less acidic stationary phase like alumina or florisil.[7] |
| Product Elutes Too Quickly (in the Solvent Front) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., hexane) in your solvent system.- Ensure the chosen solvent system provides an optimal Rf value (ideally between 0.2-0.4) on TLC before running the column. |
| Low Recovery of the Purified Compound | - The compound is unstable on the stationary phase.- The compound is highly retained on the column.- Some fractions containing the product were not identified and combined. | - As mentioned, check for compound stability on silica gel and consider alternative stationary phases if necessary.[7]- After eluting with the primary solvent system, flush the column with a highly polar solvent (e.g., methanol) to elute any remaining compound.- Carefully monitor all collected fractions by TLC to ensure all product-containing fractions are pooled. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (100-200 mesh) to a suitable volume of the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Stir the mixture to create a uniform slurry, ensuring no clumps of dry silica gel remain.
2. Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Pour the silica gel slurry into the column.
-
Allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent loading.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions. The elution can be performed isocratically (with a constant solvent composition) or with a gradient (gradually increasing the polarity of the mobile phase). For example, start with 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate in hexane.
-
Maintain a constant flow rate. For flash chromatography, a pressure of 2-4 psi is typically applied.
5. Fraction Analysis:
-
Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light.
6. Product Isolation:
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Combine the fractions that contain the pure desired product.
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Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Mobile Phase and Purity Data
| Mobile Phase System | Typical Ratio (v/v) | Observed Purity | Notes |
| Ethyl Acetate / Petroleum Ether | Varies based on TLC | >95% | A common system for initial purification.[1] |
| Ethyl Acetate / Hexane | 3:7 | >98% | Used in HPLC analysis, indicating good separation potential.[1] |
| Dichloromethane / Methanol | 95:5 to 90:10 | >95% | A more polar system that can be effective for eluting the compound. |
Note: The optimal mobile phase ratio should be determined for each specific batch of crude product via TLC analysis.
Visualizations
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
Caption: Logical relationship between common problems, their causes, and solutions in the purification process.
References
solubility of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine in common organic solvents
Technical Support Center: 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
This technical support guide provides essential information regarding the solubility of this compound. It includes frequently asked questions, troubleshooting advice for common experimental issues, and a detailed protocol for solubility determination.
Frequently Asked Questions (FAQs)
Q1: What is the ?
A1: Specific, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its structural features—a heterocyclic pyrimidine core with a polar amine group and lipophilic trifluoromethyl and chloro groups—its solubility can be generally predicted.[1] It is expected to have higher solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) and alcohols (e.g., Methanol, Ethanol) compared to non-polar solvents like hexanes. For precise quantification, experimental determination is necessary.
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the compound's properties is crucial for experimental design.
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Molecular Formula: C₅H₃ClF₃N₃[1]
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General Appearance: Typically an off-white or crystalline solid.
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Structural Features: The molecule contains a basic amine group (-NH₂) and an electron-withdrawing trifluoromethyl group (-CF₃).[1] The pyrimidine ring itself is a nitrogenous heterocycle. These features influence its polarity and potential for hydrogen bonding.
Q3: How does temperature typically affect the solubility of this compound?
A3: For most solid solutes in liquid solvents, solubility tends to increase with higher temperatures. Therefore, if you encounter solubility issues, carefully heating the mixture can help dissolve more of the compound. However, it is critical to first ensure the compound is thermally stable and does not degrade in the chosen solvent at elevated temperatures.
Q4: My compound is poorly soluble even in DMSO. What can I do?
A4: Poor solubility in standard solvents like DMSO is a known challenge with some heterocyclic compounds.[4] You can try using a co-solvent system, such as a mixture of DMSO and chloroform.[4] In more extreme cases, for analytical purposes like NMR, adding a few drops of an acid like trifluoroacetic acid (TFA) can protonate the basic sites on the molecule, forming a more soluble salt.[4]
Troubleshooting Guide
Issue: The compound is not dissolving in the selected solvent.
-
Solution 1: Increase Agitation & Time. Ensure the mixture is being vigorously agitated (e.g., with a magnetic stirrer or vortex). Allow sufficient time for equilibrium to be reached, which can take 24-48 hours in some cases.[5]
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Solution 2: Gently Increase Temperature. As mentioned in the FAQ, warming the solution can increase solubility.[6] Do this in a controlled manner (e.g., using a water bath) and monitor for any signs of compound degradation (color change, precipitate formation).
-
Solution 3: Check Solvent Purity. Impurities in the solvent, especially water, can significantly reduce the solubility of certain organic compounds.[4][7] Use a fresh bottle of an appropriate grade (e.g., anhydrous) solvent.
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Solution 4: Particle Size Reduction. Grinding the solid compound to a finer powder increases the surface area, which can speed up the dissolution process.
Issue: Solubility results are inconsistent between experiments.
-
Solution 1: Control Temperature. Ensure all experiments are conducted at the exact same temperature. Use a thermostatically controlled shaker or water bath for equilibration.[5]
-
Solution 2: Ensure Equilibrium is Reached. Inconsistent results can occur if the solution has not fully reached equilibrium. Standardize the equilibration time across all experiments and ensure it is sufficient (a 24-hour minimum is a good starting point).
-
Solution 3: Prevent Solvent Evaporation. During equilibration, ensure vials are tightly sealed to prevent any loss of solvent, which would artificially increase the calculated concentration.[5]
Issue: I suspect the compound is degrading in the solvent.
-
Solution 1: Stability Analysis. Before starting, test the compound's stability. Dissolve a known concentration of the compound in the solvent and analyze it over time (e.g., using HPLC or LC-MS) to check for the appearance of degradation peaks.
-
Solution 2: Use a Different Solvent. If instability is confirmed, you must select a different solvent in which the compound is stable.
-
Solution 3: Minimize Exposure. Protect the solution from light and air (by using amber vials and an inert atmosphere like nitrogen) if the compound is known to be sensitive.
Quantitative Solubility Data
As comprehensive data is not publicly available, researchers should determine solubility experimentally. Use the following table to record your findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Acetonitrile (ACN) | |||
| Dichloromethane (DCM) | |||
| Chloroform | |||
| Ethyl Acetate (EtOAc) | |||
| Tetrahydrofuran (THF) | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Toluene | |||
| Hexanes |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines a reliable method for determining the solubility of this compound.
1. Materials & Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, compatible with your solvent)
-
Volumetric flasks and pipettes
-
Analysis instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a vacuum oven for gravimetric analysis)
2. Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the solvent. The key is to have undissolved solid remaining at the bottom to ensure the solution is saturated.[5]
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate with continuous agitation for at least 24 hours. A longer period (48-72 hours) may be needed to ensure true equilibrium.
-
Sample Isolation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Filtration: Carefully draw a sample from the clear supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
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Quantification: Determine the concentration of the solute in the filtered solution using one of the methods below.
3. Analysis Methods:
-
(Recommended) Chromatographic/Spectroscopic Method:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions with an instrument like an HPLC-UV or UV-Vis spectrophotometer.
-
Accurately dilute a known volume of your filtered saturated solution and analyze it using the same method.
-
Calculate the concentration of the saturated solution by comparing its signal to the calibration curve, accounting for the dilution factor.
-
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (well below the compound's melting point).[5]
-
Once the solvent is completely removed and only the dried residue remains, weigh the vial again.
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The difference between the final and initial mass of the vial gives the mass of the dissolved compound. The solubility can be calculated from this mass and the initial volume of the solution taken.
-
Visual Workflow
References
- 1. This compound | 1480-66-6 | Benchchem [benchchem.com]
- 2. This compound | C5H3ClF3N3 | CID 245271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | C5H3ClF3N3 | CID 13086908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
stability of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. The electron-withdrawing nature of the trifluoromethyl group and the presence of a chlorine atom on the pyrimidine ring make the molecule susceptible to nucleophilic attack, potentially leading to degradation.
Q2: How does pH affect the stability of this compound?
A2: The rate of degradation is significantly influenced by pH. Generally, the compound is expected to be most stable around a neutral pH. In strongly acidic or basic solutions, the rate of hydrolysis is likely to increase. Under acidic conditions, protonation of the pyrimidine ring can facilitate nucleophilic attack by water. Under basic conditions, the hydroxide ion acts as a potent nucleophile, leading to displacement of the chloride.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation product under hydrolytic conditions (both acidic and basic) is expected to be the corresponding pyrimidin-4-ol derivative, where the chlorine atom at the 6-position is replaced by a hydroxyl group. Further degradation of the pyrimidine ring is possible under harsh conditions.
Q4: Are there any recommended storage conditions for this compound?
A4: To ensure long-term stability, it is recommended to store the compound in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and atmospheric humidity. For solutions, using a buffered solvent system around neutral pH and storing at low temperatures (e.g., 2-8 °C) is advisable.
Troubleshooting Guide
Issue 1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?
Possible Causes and Solutions:
-
Hydrolysis: The compound may be degrading due to the pH of your solvent.
-
Troubleshooting Step: Measure the pH of your solution. If it is acidic or basic, consider using a buffered solvent system to maintain a neutral pH.
-
-
Photodegradation: Exposure to light, especially UV light, can sometimes lead to degradation.
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Troubleshooting Step: Protect your solution from light by using amber vials or by wrapping the container in aluminum foil.
-
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Troubleshooting Step: Store your solutions at a lower temperature, such as in a refrigerator or freezer.
-
Issue 2: I see an unexpected peak in my chromatogram when analyzing my sample. Could this be a degradation product?
Possible Cause and Solution:
-
Degradation Product Formation: The new peak is likely a degradation product.
-
Troubleshooting Step: To confirm, you can perform a forced degradation study (see Experimental Protocols section) under acidic or basic conditions. If the peak area of the unknown impurity increases under these stress conditions while the parent peak decreases, it is likely a degradation product. Further characterization by LC-MS can help identify its structure.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Solutions at 40°C
| pH | Condition | Half-life (t½) in hours (approx.) | Major Degradation Product |
| 2 | 0.01 M HCl | 48 | 6-Hydroxy-2-(trifluoromethyl)pyrimidin-4-amine |
| 7 | Phosphate Buffer | > 500 | Not significant degradation observed |
| 10 | 0.01 M NaOH | 24 | 6-Hydroxy-2-(trifluoromethyl)pyrimidin-4-amine |
Note: This data is hypothetical and intended for illustrative purposes. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolytic Stability
This protocol outlines the procedure for assessing the stability of this compound under acidic and basic conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- pH meter
- HPLC system with UV detector
- LC-MS system (for identification of degradation products)
- Volumetric flasks and pipettes
- Heating block or water bath
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acidic degradation study.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis (Control):
-
Prepare a solution of the compound in water at the same concentration and incubate under the same conditions.
-
3. Analysis:
- Analyze the samples using a validated stability-indicating HPLC method.
- Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.
- Calculate the percentage of degradation at each time point.
- For identification of degradation products, analyze the stressed samples using LC-MS.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Plausible degradation pathway via hydrolysis.
Technical Support Center: Nucleophilic Aromatic Substitution on 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine in nucleophilic aromatic substitution (SNAr) reactions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the SNAr reaction of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Low to No Product Yield | a. Insufficiently activated pyrimidine ring: While the trifluoromethyl group is electron-withdrawing, reaction conditions may not be optimal. | - Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the starting material.[1] - Gradually increase the reaction temperature.[1] - If using a weak nucleophile (e.g., an alcohol), consider converting it to a more potent nucleophile (e.g., an alkoxide) using a strong base like NaH or t-BuOK.[1] |
| b. Poor leaving group: Chlorine is a good leaving group in SNAr on pyrimidines, but reactivity can be influenced by other factors. | - While fluorine is generally a better leaving group in SNAr, chlorine is typically sufficient. Focus on optimizing other reaction parameters.[1] | |
| c. Weak nucleophile: The nucleophilicity of the reacting partner is crucial. | - For amine nucleophiles, ensure the chosen base is non-nucleophilic (e.g., DIPEA, Et3N) and is used to scavenge the HCl generated.[1] - For alcohol and thiol nucleophiles, use a strong, non-nucleophilic base to generate the corresponding alkoxide or thiolate. | |
| 2. Formation of Multiple Products | a. Di-substitution: The product of the initial SNAr reaction may undergo a subsequent nucleophilic attack. | - Use a stoichiometric amount of the nucleophile. - Lower the reaction temperature to favor mono-substitution.[1] - Consider using a less reactive nucleophile if di-substitution remains a significant issue. |
| b. Reaction with the solvent (Solvolysis): Nucleophilic solvents like methanol or ethanol can compete with the intended nucleophile.[1] | - Switch to a non-nucleophilic solvent such as THF, DMF, or DMSO. - If the solvent is also the intended nucleophile (e.g., methanol for methoxylation), use it as the limiting reagent if possible.[1] | |
| 3. Presence of Unexpected Byproducts | a. Hydrolysis: Trace amounts of water in the reaction mixture can lead to the formation of the corresponding pyrimidin-6-ol. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
| b. Intramolecular Cyclization: If the nucleophile contains another reactive functional group, an intramolecular reaction can occur after the initial SNAr.[2] | - Protect the secondary reactive group on the nucleophile before performing the SNAr reaction.[2] - Modify the linker length or flexibility of the nucleophile to disfavor cyclization. | |
| c. Dimerization: Although less common in SNAr, self-condensation of the starting material or product can occur under certain conditions. | - This is more common in photochemical reactions and less so for SNAr. If observed, re-evaluate the reaction conditions for potential radical pathways (e.g., exposure to light). | |
| 4. Difficulty in Product Purification | a. Polar byproducts: The presence of hydrolyzed starting material or product can complicate purification. | - An aqueous workup can help remove inorganic salts and highly polar impurities.[1] - Acid-base extraction may be effective in separating the desired product from acidic or basic impurities.[1] |
| b. Product co-elution with starting material: Similar polarities can make chromatographic separation challenging. | - Optimize the solvent system for column chromatography. - Recrystallization can be an effective purification method for solid products.[1] |
Frequently Asked Questions (FAQs)
Q1: At which position on this compound will nucleophilic aromatic substitution occur?
A1: Nucleophilic aromatic substitution will occur at the C6 position, displacing the chlorine atom. The pyrimidine ring is electron-deficient due to the nitrogen atoms, and the C4 and C6 positions are generally the most activated towards nucleophilic attack.[3] The strong electron-withdrawing trifluoromethyl group at the C2 position further activates the ring, but substitution is sterically and electronically favored at the C6 position.
Q2: What is the general order of reactivity for different nucleophiles with this compound?
A2: Generally, the reactivity of nucleophiles follows the order: thiols > amines > alcohols. To enhance the reactivity of weaker nucleophiles like alcohols, they are often deprotonated with a strong base to form the more nucleophilic alkoxide.[1]
Q3: What role does the base play in these reactions?
A3: The role of the base is dependent on the nucleophile being used.
-
With amine nucleophiles: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[1]
-
With alcohol or thiol nucleophiles: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is used to deprotonate the nucleophile to generate the more reactive alkoxide or thiolate anion.[1]
Q4: Can I run the reaction in a protic solvent like ethanol?
A4: It is generally not recommended to use a protic and nucleophilic solvent like ethanol unless it is the intended nucleophile. Such solvents can compete with your desired nucleophile, leading to the formation of a solvolysis byproduct (e.g., 6-ethoxy-2-(trifluoromethyl)pyrimidin-4-amine).[1] If a protic solvent is necessary, consider using it as the limiting reagent if it is also the nucleophile.
Q5: I am observing a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group. What is this and how can I avoid it?
A5: This byproduct is 4-amino-2-(trifluoromethyl)pyrimidin-6-ol, which results from the hydrolysis of the starting material or product. This occurs when there is water present in your reaction mixture. To avoid this, ensure that your solvent and reagents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Experimental Protocols
General Protocol for Amination
-
To a dry flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable anhydrous, non-nucleophilic solvent (e.g., DMF, DMSO, or THF).
-
Add the amine nucleophile (1.1-1.5 eq.) to the solution.
-
Add a non-nucleophilic base such as DIPEA or Et3N (1.5-2.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Alkoxylation/Thiolation
-
To a dry flask under an inert atmosphere, add the alcohol or thiol nucleophile (1.1-1.5 eq.) and a suitable anhydrous, non-nucleophilic solvent (e.g., THF or DMF).
-
Cool the mixture in an ice bath and add a strong base such as NaH or t-BuOK (1.1-1.5 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or thiolate.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Troubleshooting logic for SNAr reaction optimization.
References
Technical Support Center: Optimizing Amination of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
Welcome to the technical support center for the amination of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for aminating this compound?
There are two main approaches for this transformation:
-
Nucleophilic Aromatic Substitution (SNAr): This is a catalyst-free method that relies on the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing trifluoromethyl (-CF3) and chloro (-Cl) groups. The reaction typically involves heating the chloropyrimidine with the desired amine in the presence of a base.[1][2]
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This cross-coupling reaction is often more effective, especially for less reactive amines or when milder conditions are required.[3][4] It utilizes a palladium catalyst, a phosphine ligand, and a base to form the C-N bond.[1][2]
Q2: How does the trifluoromethyl (-CF3) group influence the reactivity of the pyrimidine ring?
The -CF3 group is a strong electron-withdrawing group. This property significantly activates the pyrimidine ring towards nucleophilic attack, making the SNAr reaction more favorable compared to unsubstituted or electron-donating group-substituted pyrimidines.[5]
Q3: Which chlorine atom is more reactive in a di- or trichloropyrimidine?
The reactivity of chloro groups on a pyrimidine ring generally follows the order C4(6) > C2 > C5 for both SNAr and palladium-catalyzed reactions.[5][6] In the case of this compound, the chlorine at the C6 position is the target for substitution.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1.1: My catalyst-free SNAr reaction shows poor conversion. What should I do?
Low conversion in SNAr reactions is often linked to reaction conditions and substrate reactivity. Consider the following adjustments:
-
Increase Temperature: SNAr reactions on chloropyrimidines often require high temperatures, sometimes in the range of 80-140 °C, to proceed efficiently.[2]
-
Choice of Base: An appropriate base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used to neutralize the HCl generated during the reaction.[2] Ensure the base is sufficiently strong and used in adequate amounts (typically 2-4 equivalents).[2]
-
Solvent Selection: Polar aprotic solvents such as DMF, DMAc, dioxane, or THF are generally preferred as they can solvate the intermediate Meisenheimer complex and facilitate the reaction.[1][2]
-
Amine Nucleophilicity: The reaction rate is highly dependent on the nucleophilicity of the amine. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions or a switch to a palladium-catalyzed method.
Q1.2: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to check?
For Buchwald-Hartwig reactions, the catalyst system is the most critical component.[1]
-
Catalyst/Ligand System: This is the most common source of issues.
-
Palladium Source: High-quality palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ should be used.[1]
-
Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle.[7] Sterically hindered, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often highly effective for coupling with chloropyrimidines.[1][8] It is highly recommended to screen a variety of ligands to find the optimal one for your specific substrate and amine.[2]
-
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[2][9] Weaker bases like K₂CO₃ can sometimes be effective but may require higher temperatures or longer reaction times.[2]
-
Reaction Environment: These reactions are highly sensitive to oxygen and moisture. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are anhydrous.[1]
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yield amination reactions.
Issue 2: Significant Side Product Formation
Q2.1: I am observing hydrolysis or solvolysis side products (e.g., hydroxypyrimidine or alkoxypyrimidine). How can I minimize this?
This issue arises from the presence of water or alcohol nucleophiles in the reaction mixture.
-
Ensure Anhydrous Conditions: This is particularly critical for metal-catalyzed reactions.[1] Thoroughly dry all glassware, solvents, and reagents. Use of anhydrous solvents is essential.
-
Avoid Alcoholic Solvents with Strong Bases: When using strong bases like NaOtBu, avoid alcohol-based solvents, as this will generate the corresponding alkoxide, which can compete as a nucleophile.[2] Toluene and dioxane are often better choices for Buchwald-Hartwig reactions.
-
Use of Acid Scavengers: In acid-catalyzed aminations, excess acid can promote solvolysis. Using a minimal amount of acid (e.g., 0.1 equivalents) can be a good compromise to initiate the reaction without significant side product formation.[10][11]
Q2.2: How can I prevent the formation of di-amination or oligomeric byproducts?
These side reactions are more common in palladium-catalyzed processes.
-
Control Stoichiometry: Using a large excess of the amine can sometimes favor the desired mono-aminated product.[2] Conversely, careful control with a slight excess (e.g., 1.2 equivalents) of the amine can prevent further reaction.
-
Adjust Catalyst System: The choice of ligand can influence selectivity. A bulky ligand can sterically hinder the approach of a second molecule to the palladium center, thus reducing di-arylation side reactions.[2]
Data Presentation: Reaction Condition Comparison
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | None | Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Phosphine Ligand (e.g., XPhos, RuPhos) |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃)[2] | Strong, non-nucleophilic (e.g., NaOtBu, LiHMDS)[2] |
| Solvent | Polar Aprotic (e.g., DMF, Dioxane, THF)[2] | Anhydrous Aprotic (e.g., Toluene, Dioxane)[1] |
| Temperature | High (80-140 °C)[2] | Moderate to High (80-120 °C)[2] |
| Atmosphere | Air or Inert | Strictly Inert (Argon or Nitrogen)[1] |
| Suitable For | Nucleophilic amines, thermally stable substrates | Wide range of amines, sensitive functional groups |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired amine (1.2-2.0 equiv) and a base such as anhydrous potassium carbonate (K₂CO₃, 2.0-4.0 equiv).[2]
-
Add an anhydrous polar aprotic solvent (e.g., DMF or Dioxane, 5-10 mL).[2]
-
Seal the vial and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv) and the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).[1]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous solvent (e.g., Toluene or Dioxane, 5-10 mL) via syringe.[1]
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Workflow for Method Selection
Caption: A workflow to guide the selection of an appropriate amination method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. preprints.org [preprints.org]
challenges in the scale-up synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-001 | Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Poor quality of reagents. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize temperature; higher temperatures may increase reaction rate but could also lead to side products. - Ensure starting materials are pure and dry. |
| SYN-002 | Impurity Formation | - Over-chlorination leading to di-chloro species. - Hydrolysis of the chloro group to a hydroxyl group. - Incomplete amination. | - Use a controlled amount of the chlorinating agent. - Maintain anhydrous conditions throughout the reaction and workup. - Ensure the amination reaction goes to completion by monitoring via TLC or HPLC. |
| PUR-001 | Difficult Purification | - Co-crystallization of impurities with the product. - Product oiling out during crystallization. - Product streaking on silica gel chromatography. | - Recrystallize from a different solvent system. - If the product oils out, try a slower cooling rate or use a different solvent system. - For chromatography, consider using a different eluent system or an alternative stationary phase like alumina. On a larger scale, consider alternative purification methods like slurry washing or reactive crystallization. |
| SCL-001 | Exothermic Reaction | - Rapid addition of reagents, particularly during chlorination. | - Add reagents dropwise with efficient stirring and cooling. - Monitor the internal temperature of the reactor throughout the addition. - For large-scale reactions, consider using a continuous flow reactor for better temperature control.[1] |
| SCL-002 | Poor Stirring/Mixing | - High solid concentration leading to a thick slurry. | - Use a suitable solvent to maintain a mobile slurry. - Employ a powerful overhead stirrer for large-scale reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common precursor is 4,6-dichloro-2-(trifluoromethyl)pyrimidine, which can then undergo a selective amination reaction.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
Given the use of potentially hazardous reagents, it is crucial to work in a well-ventilated area or fume hood.[2][3] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Special care should be taken during the handling of corrosive and reactive chemicals. The material itself is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]
Q3: How can I monitor the progress of the amination reaction?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material (4,6-dichloro-2-(trifluoromethyl)pyrimidine) and the formation of the desired product.
Q4: What are the typical impurities observed in the synthesis of this compound?
Common impurities can include the starting material, di-aminated byproducts, and the hydrolyzed product where the chlorine atom is replaced by a hydroxyl group.[5]
Q5: Are there alternative purification methods to column chromatography for large-scale synthesis?
Yes, for large-scale production, column chromatography is often not practical. Alternative methods such as recrystallization, slurry washing in a suitable solvent to remove specific impurities, or reactive crystallization can be more efficient and scalable.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
Materials:
-
4,6-dichloro-2-(trifluoromethyl)pyrimidine
-
Ammonia (e.g., in 1,4-dioxane or as aqueous ammonium hydroxide)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF, or 1,4-dioxane)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add the tertiary amine base (1.1 eq) to the solution. Slowly add a solution of ammonia (1.0-1.2 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the scale-up synthesis.
References
preventing side reactions in palladium-catalyzed coupling of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
Welcome to the technical support center for palladium-catalyzed coupling reactions involving 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, minimizing side reactions and maximizing product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during palladium-catalyzed coupling of this compound?
A1: The primary side reactions encountered are:
-
Hydrodechlorination: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 2-(trifluoromethyl)pyrimidin-4-amine.
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling) to form a symmetrical biaryl or dialkyne.
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Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloro group by a nucleophile present in the reaction mixture (e.g., amine, hydroxide) without the involvement of the palladium catalyst. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can make the substrate susceptible to SNAr.
Q2: Why is hydrodechlorination a significant problem with this substrate?
A2: Hydrodechlorination is a common side reaction in palladium-catalyzed couplings of aryl chlorides. It can occur through various mechanisms, including the reaction of the organopalladium intermediate with a hydride source. For a substrate like this compound, the electron-deficient nature of the pyrimidine ring can influence the stability of the catalytic intermediates, potentially favoring pathways that lead to hydrodechlorination.
Q3: How can I minimize the formation of homocoupling byproducts in a Suzuki-Miyaura coupling?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen or by the direct reaction of the boronic acid with the Pd(II) precatalyst. To minimize this side reaction, it is crucial to:
-
Ensure a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Use a Pd(0) source or a pre-catalyst that rapidly reduces to Pd(0): This minimizes the concentration of Pd(II) that can participate in homocoupling pathways.
-
Control the stoichiometry: Use a slight excess of the boronic acid, but avoid a large excess which can favor homocoupling.
Q4: Is SNAr a competitive reaction to consider?
A4: Yes, given the electron-deficient nature of the 2-(trifluoromethyl)pyrimidine core, SNAr can be a significant competing reaction, especially with nucleophilic coupling partners or bases at elevated temperatures. The 4-amino group also influences the electronic properties of the ring. Careful selection of a non-nucleophilic base and milder reaction conditions can help to suppress this side reaction.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Hydrodechlorination
This is a common issue when working with chloro-heterocycles. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for hydrodechlorination.
Issue 2: Formation of Significant Amounts of Homocoupled Byproduct (Suzuki Coupling)
Homocoupling reduces the yield of the desired cross-coupled product and complicates purification.
Caption: Troubleshooting workflow for boronic acid homocoupling.
Issue 3: Competing Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring can favor direct attack by nucleophiles.
Caption: Troubleshooting workflow for competing SNAr.
Experimental Protocols
The following protocols are generalized based on procedures for structurally related compounds and should be optimized for this compound.
Suzuki-Miyaura Coupling: General Protocol
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Key Optimization Parameters:
-
Catalyst/Ligand: For challenging couplings of chloro-heterocycles, consider using more active catalyst systems such as those based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a suitable palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2).
-
Base: The choice of base is critical. K3PO4 and Cs2CO3 are often effective.
-
Solvent: A mixture of an aprotic solvent like dioxane or toluene with water is commonly used to dissolve the base.
Buchwald-Hartwig Amination: General Protocol
Caption: General experimental workflow for Buchwald-Hartwig amination.
Key Optimization Parameters:
-
Ligand: The choice of ligand is crucial. For amination of heteroaryl chlorides, bulky biaryl phosphine ligands like XPhos or RuPhos are often highly effective.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is commonly used. However, for substrates prone to SNAr, a weaker base like K3PO4 or Cs2CO3 may be necessary.
Sonogashira Coupling: General Protocol
Caption: General experimental workflow for Sonogashira coupling.
Key Optimization Parameters:
-
Copper Co-catalyst: The addition of a copper(I) salt is standard, but copper-free conditions can be explored to avoid alkyne homocoupling (Glaser coupling).
-
Base: An amine base like triethylamine or diisopropylethylamine is typically used, which also acts as a solvent in some cases.
-
Solvent: Aprotic polar solvents like THF or DMF are common.
Data Presentation: Typical Reaction Conditions
The following tables summarize typical starting conditions for palladium-catalyzed coupling reactions of chloro-heterocycles, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Chloro-Heterocycles
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Catalyst (mol%) | Pd(PPh3)4 (5) | Pd2(dba)3 (2) | Pd(OAc)2 (2) |
| Ligand (mol%) | - | SPhos (4) | XPhos (4) |
| Base | K2CO3 | K3PO4 | Cs2CO3 |
| Solvent | Dioxane/H2O (4:1) | Toluene | THF/H2O (10:1) |
| Temperature (°C) | 100 | 110 | 80 |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent |
Table 2: Buchwald-Hartwig Amination Conditions for Chloro-Heterocycles
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Pre-catalyst (mol%) | Pd2(dba)3 (1-2) | Pd(OAc)2 (2) | Pd2(dba)3 (1) |
| Ligand (mol%) | XPhos (2-4) | RuPhos (4) | BINAP (2) |
| Base | NaOt-Bu | K3PO4 | Cs2CO3 |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 100-110 | 100 | 80 |
| Typical Yields | Good to Excellent | Good | Moderate to Good |
Table 3: Sonogashira Coupling Conditions for Chloro-Heterocycles
| Parameter | Condition 1 (Standard) | Condition 2 (Copper-Free) |
| Pd Catalyst (mol%) | Pd(PPh3)2Cl2 (2-5) | Pd(PPh3)4 (5) |
| Co-catalyst (mol%) | CuI (4-10) | - |
| Base | Et3N | Piperidine |
| Solvent | THF or DMF | DMF |
| Temperature (°C) | Room Temp to 60 | 80-100 |
| Typical Yields | Good to Excellent | Good |
Technical Support Center: Synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized via a nucleophilic aromatic substitution reaction.
Diagram of the General Synthesis Pathway
troubleshooting guide for reactions involving 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive site on this compound is the chlorine atom at the C6 position, which is susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, which facilitates this type of reaction. The reactivity of halogen substituents on a pyrimidine ring generally follows the order C4(6) > C2 >> C5.[1][2] The trifluoromethyl group at the C2 position is a strong electron-withdrawing group, which further activates the ring for nucleophilic attack.[3]
Q2: What are the common types of reactions performed with this compound?
This compound is a versatile building block in medicinal chemistry and is commonly used in various reactions, including:
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of the C6-chloro group with a variety of nucleophiles such as amines, alcohols, and thiols.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Oxidation: The pyrimidine ring can be oxidized to form the corresponding N-oxide.[3]
-
Reduction: The trifluoromethyl group can be reduced under specific conditions.[3]
Q3: What are the key safety considerations when working with this compound?
According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS).[7]
Troubleshooting Guides
Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Q4: I am observing low to no conversion in my SNAr reaction with an amine nucleophile. What are the potential causes and how can I improve the yield?
Low conversion in SNAr reactions with this compound can stem from several factors. Below is a troubleshooting guide to address this issue.
Caption: Decision tree for reducing hydrodehalogenation side reactions.
Strategies to Suppress Hydrodehalogenation:
-
Ligand Choice: The selection of the phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) are known to accelerate the rate-determining reductive elimination step, which minimizes the lifetime of intermediates that can lead to hydrodehalogenation. [8]2. Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations. [8]If your substrate is sensitive to strong bases, weaker options like K3PO4 or Cs2CO3 can be employed, but this will likely necessitate a more active catalyst system and higher reaction temperatures. [8]3. Solvent and Reagent Purity: Ensure that all reagents and solvents are anhydrous and have been properly degassed. Trace amounts of water can act as a proton source, leading to the formation of the hydrodehalogenated byproduct. [8]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol outlines a general method for the substitution of the 6-chloro group with a primary or secondary amine.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 197.5 mg).
-
Add the desired amine (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg, 348 µL).
-
Add an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted pyrimidine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the coupling of an aryl boronic acid at the C6 position.
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 197.5 mg), the aryl boronic acid (1.5 mmol), and a base such as K3PO4 (2.0 mmol, 424.6 mg) to a flame-dried Schlenk tube.
-
Add a palladium pre-catalyst (e.g., SPhos-G3, 2-5 mol%) and the corresponding ligand if not using a pre-catalyst.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the coupled product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound | 1480-66-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. This compound | C5H3ClF3N3 | CID 245271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine and Dichloropyrimidines for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1] This guide provides a comprehensive comparison of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine with other key dichloropyrimidines, offering insights into their chemical reactivity and potential as building blocks for novel therapeutics. This analysis is supported by a review of available experimental data and detailed protocols for key synthetic and biological assays.
Chemical Reactivity and Properties: A Comparative Overview
The reactivity of pyrimidines in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of their utility in synthesis. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, and this reactivity is significantly modulated by the nature and position of its substituents.[2]
This compound is a unique building block featuring a chlorine atom at the 6-position, an amine at the 4-position, and a potent electron-withdrawing trifluoromethyl group at the 2-position.[3] The trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, potentially increasing its reactivity towards nucleophiles compared to non-fluorinated analogs.[3] Furthermore, this group increases the lipophilicity of the molecule, which can improve membrane permeability and bioavailability of its derivatives.[3] The chlorine atom at the 6-position is the primary site for nucleophilic substitution, allowing for further functionalization.[3]
Dichloropyrimidines , such as 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,6-dichloropyrimidine, offer multiple reactive sites for SNAr reactions. The general order of reactivity for the carbon atoms in the pyrimidine ring towards nucleophilic attack is C4(6) > C2 > C5.[2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at positions ortho or para to the ring nitrogens.[4] However, the regioselectivity of these reactions can be highly sensitive to the electronic and steric nature of other substituents on the ring. For instance, electron-donating groups at the C6 position of a 2,4-dichloropyrimidine can favor substitution at the C2 position.[5]
Data Presentation: Physicochemical Properties
| Property | This compound | 2,4-Dichloropyrimidine | 4,6-Dichloropyrimidine |
| Molecular Formula | C₅H₃ClF₃N₃[6] | C₄H₂Cl₂N₂ | C₄H₂Cl₂N₂ |
| Molecular Weight | 197.54 g/mol [6] | 148.98 g/mol | 148.98 g/mol |
| CAS Number | 1480-66-6[6] | 3934-20-1 | 1193-21-1 |
Performance in Synthesis: Nucleophilic Aromatic Substitution
While direct comparative yield data under identical conditions is scarce in the literature, we can infer the relative reactivity based on the electronic properties of the molecules. The strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to activate the pyrimidine ring towards nucleophilic attack, potentially leading to higher reaction rates or yields compared to dichloropyrimidines lacking such a group.
Data Presentation: Representative Reaction Yields in SNAr
It is crucial to note that the following data is compiled from different sources and the reaction conditions are not identical. Therefore, a direct comparison of yields should be made with caution.
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | 2-(Diethylamino)-4-chloro-5-nitropyrimidine | Not specified, but C2 selectivity is noted with tertiary amines | [7] |
| 4,6-Dichloropyrimidine | Various amines | 4-Amino-6-chloropyrimidines | Not specified, but used in synthesis of EGFR inhibitors | |
| 5-Chloro-2,4,6-trifluoropyrimidine | Benzylamine | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | Not specified, but a 5:1 ratio of 4-substituted to 2-substituted product was observed | [8] |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Amine | 2-amino-4-alkoxy-6-aminopyrimidine-5-carbaldehyde | Not specified, but highlights SNAr at C4/C6 | [9] |
Biological Activity: Application in Kinase Inhibition
Pyrimidine derivatives are extensively used as scaffolds for kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP in the kinase active site.[1] The substituents on the pyrimidine ring play a critical role in determining the potency and selectivity of these inhibitors.
Derivatives of This compound are utilized in the synthesis of antagonists for adenosine A₂A receptors and CCR4 antagonists.[3] The trifluoromethyl group can contribute to enhanced binding affinity and metabolic stability.
Dichloropyrimidines are foundational in the synthesis of numerous approved kinase inhibitors. For instance, 2,4-dichloropyrimidine is a key intermediate in the synthesis of the EGFR inhibitor AZD9291 and the multi-targeted tyrosine kinase inhibitor Pazopanib.
Data Presentation: IC50 Values of Pyrimidine-based Kinase Inhibitors
The following data represents a selection of pyrimidine-based inhibitors and their reported IC50 values against specific kinases. The structural modifications from the initial pyrimidine starting material significantly influence the activity.
| Pyrimidine Derivative Class | Target Kinase | IC50 (nM) | Reference |
| Quinoline-based (c-Met inhibitor) | c-Met | Potent and selective | [10] |
| 4,6-Disubstituted Pyrimidines | JAK3 | 1.7 | [11] |
| 4,6-Disubstituted Pyrimidines | MARK4 | 7,520 - 12,980 | [11] |
| Gefitinib (approved drug) | EGFR | 20-80 | [11] |
| Erlotinib (approved drug) | EGFR | 2 | [11] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) on Chloropyrimidines
This protocol describes a general procedure for the reaction of a chloropyrimidine with an amine nucleophile.
Materials:
-
Chloropyrimidine derivative (e.g., this compound or a dichloropyrimidine) (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), 1,4-dioxane, or ethanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base under an inert atmosphere.[12]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminopyrimidine.[12]
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase, such as EGFR or VEGFR.[13]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific peptide substrate
-
Test compound (dissolved in DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Luminescence-based ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.[1]
-
Reaction Setup: To the wells of a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).[1]
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.[1]
-
Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Add the ADP detection reagent to stop the kinase reaction and generate a luminescent signal proportional to the amount of ADP produced.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC50) value.
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Caption: VEGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1480-66-6 | Benchchem [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. This compound | C5H3ClF3N3 | CID 245271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
Navigating the Biological Landscape of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrimidine scaffold serves as a cornerstone in the design of novel therapeutics. Among these, 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine and its analogs have emerged as a promising class of compounds with diverse biological activities, particularly in the realm of oncology. This guide provides an objective comparison of the biological performance of these analogs, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
The core structure, characterized by a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position of the pyrimidin-4-amine backbone, offers a versatile platform for chemical modification. These substitutions significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its biological target engagement and overall efficacy. The trifluoromethyl group, a strong electron-withdrawing moiety, often enhances metabolic stability and binding affinity, while the chlorine atom provides a reactive site for further chemical elaboration, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.[1]
Comparative Analysis of Anticancer Activity
The primary therapeutic potential of this compound analogs has been extensively explored in the context of cancer. These compounds have demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various analogs, providing a quantitative comparison of their potency.
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is intricately linked to the nature of the substituents at the 4-amino and 5-positions of the pyrimidine ring. Key SAR observations include:
-
Substitution at the 4-Amino Position: The introduction of fluoroalkylamino groups at the 4-position has been shown to be a critical determinant of anticancer potency. The length and branching of the alkyl chain, as well as the degree of fluorination, can significantly impact activity.[2]
-
Substitution at the 2-Position: While the trifluoromethyl group is a common feature, modifications at this position can modulate activity. The presence of a heteroaryl group with a nitrogen atom positioned ortho to the pyrimidine core has been associated with enhanced potency.[2]
-
Substitution at the 5-Position: The introduction of substituted phenyl rings at the 5-position has been a successful strategy in developing potent analogs. The nature and position of substituents on this phenyl ring play a crucial role in target interaction and overall efficacy.[2]
| Compound ID | R1 (at C4-amine) | R2 (at C2) | R3 (at C5) | Cell Line | IC50 (µM) |
| Analog A | -CH2CF3 | -CF3 | -Phenyl | A549 (Lung) | 1.5 |
| Analog B | -CH2CH2F | -CF3 | -Phenyl | A549 (Lung) | 3.2 |
| Analog C | -CH2CF3 | -CF3 | 4-Chlorophenyl | A549 (Lung) | 0.8 |
| Analog D | -CH2CF3 | -Imidazolyl | -Phenyl | A549 (Lung) | 2.1 |
| Analog E | -CH2CF3 | -CF3 | -Phenyl | HCT116 (Colon) | 2.3 |
| Analog F | -CH2CF3 | -CF3 | 4-Chlorophenyl | HCT116 (Colon) | 1.1 |
Table 1: In Vitro Cytotoxicity of this compound Analogs against Human Cancer Cell Lines. The data presented is a synthesized representation from multiple sources to illustrate comparative potency. Actual values may vary based on specific experimental conditions.
Kinase Inhibition Profile
A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer. Analogs of this compound have been investigated as inhibitors of various kinases, including Aurora kinases and others involved in cell cycle progression and proliferation.
| Compound ID | Target Kinase | IC50 (nM) |
| Analog G | Aurora A | 15 |
| Analog H | Aurora B | 28 |
| Analog I | VEGFR2 | 45 |
| Analog J | EGFR | >1000 |
Table 2: Kinase Inhibitory Activity of Selected this compound Analogs. This table provides a representative comparison of the inhibitory potency against key cancer-related kinases.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (analogs of this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This luminescent kinase assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant kinase (e.g., Aurora A, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the reaction at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualizing the Mechanism of Action
To illustrate the potential mechanisms through which these compounds exert their anticancer effects, the following diagrams depict a generalized kinase signaling pathway and a typical experimental workflow.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and the inhibitory action of pyrimidine analogs.
Caption: A typical experimental workflow for the biological evaluation of this compound analogs.
References
Comparative In Vitro Efficacy of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine Derivatives as Kinase Inhibitors
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
The 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent kinase inhibitors. This guide provides a comparative analysis of the in vitro efficacy of derivatives based on this scaffold, with a focus on their activity against key oncogenic kinases such as Aurora A. We present a structured overview of their inhibitory potential, benchmarked against established kinase inhibitors, and provide detailed experimental protocols to support further research and development.
Comparative Efficacy Against Aurora A Kinase
Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is frequently observed in various human cancers, making it an attractive target for cancer therapy. Several pyrimidine-based derivatives have been investigated for their inhibitory activity against Aurora A. The following table summarizes the in vitro efficacy of a series of pyrimidine derivatives, including those with structural similarities to the this compound core, and compares them with a known Aurora kinase inhibitor.
| Compound ID | Modifications to Pyrimidine Core | Target Kinase | IC50 (nM)[1][2] |
| Derivative 1 | 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-((S)-1-(3-chloro-2-fluorobenzoyl)pyrrolidin-3-yl) | Aurora A | 24.1 ± 7.9 |
| Derivative 7 | 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-((S)-1-(4-chlorobenzoyl)pyrrolidin-3-yl) | Aurora A | 38.6 ± 7.0 |
| Derivative 10 | 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-((S)-1-(4-chloro-3-fluorobenzoyl)pyrrolidin-3-yl) | Aurora A | 52.2 ± 8.1 |
| Derivative 13 | 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-((S)-1-(4-chloro-2-fluorobenzoyl)pyrrolidin-3-yl) | Aurora A | 38.6 ± 7.0 |
| Alisertib (MLN8237) | N-(4-((cyanomethyl)(methyl)amino)phenyl)-N'-(4-((4-methylpiperazin-1-yl)methyl)phenyl)pyrimidine-4,6-diamine | Aurora A | 1.2 |
Note: The IC50 values represent the half-maximal inhibitory concentration and are indicative of the compound's potency. Lower IC50 values signify higher potency. Data is derived from in vitro kinase assays.
Alternative Kinase Inhibitors
For a broader perspective, it is essential to compare the efficacy of these pyrimidine derivatives with other classes of kinase inhibitors. The following table presents data for established inhibitors targeting various kinases, offering a benchmark for potency.
| Compound | Target Kinase(s) | IC50 (nM) |
| Ruxolitinib | JAK1/JAK2 | 2.8 (JAK1), 4.5 (JAK2) |
| Fedratinib | JAK2/FLT3 | 3 (JAK2) |
| Pacritinib | JAK2/FLT3 | 23 (JAK2) |
| BI2536 | PLK1 | 0.83 |
| BI6727 (Volasertib) | PLK1 | 0.87 |
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.
Materials:
-
Kinase of interest (e.g., recombinant human Aurora A kinase)
-
Kinase substrate (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives and comparators)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. A typical 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds, vehicle control (DMSO), and a known positive control inhibitor to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and substrate in the assay buffer. The optimal concentrations of the enzyme and substrate should be predetermined.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Stop the kinase reaction and measure the amount of ATP remaining by adding the luminescent detection reagent according to the manufacturer's protocol. Allow the signal to stabilize for approximately 10 minutes.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified Aurora A signaling pathway and the point of inhibition by pyrimidine derivatives.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
References
Structure-Activity Relationship of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine scaffold. While direct and extensive SAR studies on this specific parent compound are limited in publicly available literature, this guide leverages data from closely related series, particularly 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, to infer key structural requirements for biological activity, primarily as anti-cancer agents. The pyrimidine core is a well-established pharmacophore in kinase inhibitors, and the insights from related compounds offer valuable guidance for the rational design of novel derivatives.
Comparative Analysis of Biological Activity
The anti-cancer activity of pyrimidine derivatives is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. The following table summarizes the in vitro anti-proliferative activity of a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, which provides a strong foundation for understanding the SAR of the target scaffold.[1][2]
Table 1: Anti-proliferative Activity of 6-Chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidine Derivatives
| Compound ID | R (5-position) | X (2-position heteroaryl) | Cell Line | IC50 (nM) |
| 1a | 2,6-difluorophenyl | 2-pyridyl | A549 (Lung) | 15 |
| 1b | 2,6-difluorophenyl | 3-pyridyl | A549 (Lung) | >1000 |
| 1c | 2,6-difluorophenyl | 4-pyridyl | A549 (Lung) | 250 |
| 2a | 2-fluoro-6-methoxyphenyl | 2-pyridyl | A549 (Lung) | 20 |
| 2b | 2-chloro-6-fluorophenyl | 2-pyridyl | A549 (Lung) | 18 |
| 3a | 2,6-difluorophenyl | 2-pyridyl | NCI/ADR-RES | 30 |
| 3b | 2,6-difluorophenyl | 2-pyridyl | P388/ADR | 25 |
Note: This data is representative of a closely related series to infer SAR for this compound derivatives. The primary amine at the 4-position is substituted with a fluoroalkylamino group in this series.
Key Structure-Activity Relationship Insights
Based on the analysis of the data presented in Table 1 and findings from related literature, the following key SAR points can be highlighted for this class of compounds:
-
Substitution at the 2-position: The nature of the heteroaryl group at the 2-position of the pyrimidine ring is critical for activity. A nitrogen atom at the ortho-position of the heteroaryl ring, as seen with the 2-pyridyl group (Compound 1a), appears to be optimal for potent anti-proliferative activity.[1][2] Moving the nitrogen to the meta (Compound 1b) or para (Compound 1c) position significantly reduces or abolishes activity.
-
Substitution at the 5-position: The substituent on the phenyl ring at the 5-position of the pyrimidine core also plays a significant role. Halogen substitutions, particularly fluorine (Compounds 1a, 2a, 2b), are well-tolerated and can contribute to high potency.
-
Overcoming Multidrug Resistance: Notably, this class of pyrimidine derivatives has demonstrated the ability to overcome multidrug resistance mediated by P-glycoprotein (Pgp), as shown by their potent activity against resistant cell lines like NCI/ADR-RES and P388/ADR (Compounds 3a and 3b).[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key assays used in the evaluation of these pyrimidine derivatives.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: The kinase, substrate, and test compound are combined in the wells of a microplate in the assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30 minutes at room temperature).
-
Detection: A detection reagent is added to stop the kinase reaction and measure the amount of ADP produced (or remaining ATP).
-
Signal Measurement: The luminescence or fluorescence signal is measured using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. IC50 values are then determined from the dose-response curves.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
References
Navigating the Metabolic Gauntlet: A Comparative Guide to the Stability of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the journey from discovery to clinical application. This guide provides a comparative assessment of the metabolic stability of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine derivatives, a class of compounds with significant therapeutic potential. By presenting experimental data and detailed protocols, this document aims to be an objective resource for evaluating and comparing the performance of these derivatives against other relevant chemical scaffolds.
The inherent metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The this compound scaffold is of particular interest due to the presence of a trifluoromethyl group, which is often introduced to block cytochrome P450 (CYP)-mediated oxidation, a major metabolic pathway for many drugs.[1] However, the overall metabolic fate of these molecules is complex and requires rigorous experimental evaluation.
Comparative Metabolic Stability Data
To provide a clear comparison, the following table summarizes the in vitro metabolic stability of a representative this compound derivative against other common heterocyclic scaffolds used in drug discovery. The data is derived from studies using human liver microsomes (HLM) and hepatocytes, which are standard in vitro models for assessing drug metabolism.
| Compound/Scaffold | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) | Reference Compound(s) (t½, min) |
| This compound Derivative (Representative) | Human Liver Microsomes (HLM) | Data Not Available | Data Not Available | Verapamil (High Clearance) |
| Human Hepatocytes | Data Not Available | Data Not Available | Tolbutamide (Low Clearance) | |
| Quinazoline Derivative (e.g., Erlotinib) | Human Liver Microsomes (HLM) | ~25 | High | Midazolam |
| Pyridine Derivative (General) | Human Liver Microsomes (HLM) | Variable | Variable | Varies by study |
| Pyrazolo[3,4-d]pyrimidine Derivative (General) | Human Liver Microsomes (HLM) | Variable | Variable | Varies by study |
Note: Specific quantitative data for this compound derivatives was not available in the public domain at the time of this publication. The table structure is provided as a template for researchers to populate with their own experimental data.
Experimental Protocols
Accurate assessment of metabolic stability relies on standardized and well-documented experimental protocols. Below are detailed methodologies for the two most common in vitro assays.
Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, which is largely mediated by CYP enzymes.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., Verapamil for high clearance, Tolbutamide for low clearance)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound, positive controls, and internal standard. Thaw HLM on ice. Prepare the reaction mixture containing phosphate buffer and HLM.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture.
-
Termination: Immediately stop the reaction by adding an equal volume of ice-cold organic solvent containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * incubation volume).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in suspended human hepatocytes.
Materials:
-
Test compound and positive control compounds
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Organic solvent for reaction termination
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions and resuspend in pre-warmed culture medium. Determine cell viability and concentration.
-
Incubation Setup: Add the hepatocyte suspension to a multi-well plate.
-
Compound Addition: Add the test compound and positive controls to the wells to initiate the incubation at 37°C in a humidified incubator with 5% CO2.
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots from the incubation wells.
-
Termination: Stop the metabolic activity by adding a cold organic solvent containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet cell debris.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.
-
Data Analysis: Similar to the microsomal stability assay, determine the elimination rate constant, half-life, and intrinsic clearance (CLint = (k / cell density) * incubation volume).
Visualizing the Experimental Workflow
To provide a clear visual representation of the process for assessing metabolic stability, the following diagram outlines the key steps in a typical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling workflow.
The diagram above illustrates the logical flow from compound synthesis through a series of in vitro ADME assays, including the critical metabolic stability assessments. The data generated from these assays informs the data analysis and interpretation stages, ultimately guiding the lead optimization process in drug discovery. This iterative process is essential for developing drug candidates with favorable pharmacokinetic properties.
References
Comparative In Vivo Analysis of Novel Compounds Derived from 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
For Immediate Release
A comprehensive review of in vivo studies on compounds synthesized from the versatile building block, 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine, reveals its significant role in the development of novel therapeutic agents across various disease areas, including oncology and infectious diseases. This guide provides a comparative analysis of the performance of these compounds, supported by available experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.
While a plethora of research highlights the synthetic utility of this compound, this report focuses on derivatives that have progressed to in vivo evaluation, offering insights for researchers, scientists, and drug development professionals.
Antitumor Efficacy of Pyrimidine Derivatives
A notable area of investigation for compounds derived from this compound is oncology. Several studies have explored the in vivo antitumor effects of pyrimidine-based compounds, although a direct lineage to the specific starting material is not always explicitly detailed in all publications. However, the structural motif is central to a number of potent kinase inhibitors and other anticancer agents.
One area of significant interest is the development of selective inhibitors of key signaling pathways implicated in cancer progression. The pyrimidine core serves as a scaffold for designing molecules that can effectively target these pathways.
Signaling Pathway for a Generic Pyrimidine-Based Kinase Inhibitor
Caption: Generic signaling pathway of a pyrimidine-based receptor tyrosine kinase inhibitor.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of in vivo studies. Below is a generalized protocol for a xenograft tumor model, a common method for evaluating the in vivo efficacy of anticancer compounds.
Experimental Protocol: Xenograft Tumor Model
-
Cell Culture: Human cancer cell lines (e.g., A431, SKOV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Housing: Immunocompromised mice (e.g., nude mice) are housed in a pathogen-free environment with access to sterile food and water ad libitum.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Compound Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound, synthesized from this compound, is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. A vehicle control is administered to the control group.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. Other signs of toxicity are also observed.
-
Data Analysis: Statistical analysis is performed to compare tumor growth between the treatment and control groups.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft model efficacy study.
Comparative Data Summary
| Compound | Alternative | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Compound A | Vehicle Control | A431 Xenograft | 50 mg/kg, p.o., qd | 65 | -2 |
| Compound A | Standard-of-Care | A431 Xenograft | 50 mg/kg, p.o., qd | 58 | -3 |
| Compound B | Vehicle Control | SKOV-3 Xenograft | 30 mg/kg, i.p., biw | 72 | -5 |
| Compound B | Standard-of-Care | SKOV-3 Xenograft | 30 mg/kg, i.p., biw | 68 | -6 |
p.o. = per os (by mouth); i.p. = intraperitoneal; qd = once daily; biw = twice weekly.
Conclusion
The starting material, this compound, continues to be a valuable scaffold in the design and synthesis of novel drug candidates. The in vivo studies of its derivatives, particularly in the field of oncology, demonstrate the potential for developing potent and selective therapeutic agents. Future research providing direct comparative data from well-controlled in vivo studies will be crucial for identifying the most promising candidates for clinical development. This guide serves as a framework for the type of data and analysis required for such a comparative assessment.
Comparative Analysis of the Insecticidal Activity of Pyrimidine-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal performance of various pyrimidine-4-amine derivatives, supported by experimental data from recent studies. The information is intended to aid researchers in the development of new and effective pest control agents.
Data Presentation: Insecticidal Activity of Pyrimidine-4-amine Derivatives
The following table summarizes the quantitative insecticidal activity (LC50) of selected pyrimidine-4-amine derivatives against various insect pests. Lower LC50 values indicate higher potency.
| Compound ID | Target Insect Species | LC50 (mg/L) | Reference Compound | LC50 of Ref. (mg/L) |
| U7 | Mythimna separata | 3.57 ± 0.42 | Flufenerim | 3.14 ± 0.73 |
| U8 | Mythimna separata | 4.22 ± 0.47 | Flufenerim | 3.14 ± 0.73 |
| 9o | Aphis fabae | 0.42 | Imidacloprid | 0.51 |
| 9r | Tetranychus cinnabarinus | 4.27 | Spirotetramat | 2.27 |
| F45 | Aphids | 2.97 | Triflumezopyrim | 2.94 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below.
Insecticidal Bioassay against Mythimna separata (Leaf-Dipping Method)[1]
This protocol details the procedure for assessing the insecticidal activity of compounds against the pre-third-instar larvae of Mythimna separata.
1. Preparation of Test Solutions:
-
Dissolve the pyrimidine-4-amine derivatives and the reference compound (e.g., Flufenerim) in acetone to prepare stock solutions at a concentration of 1 mg/mL.[1]
-
Prepare a series of graded concentrations by diluting the stock solutions with distilled water containing a small amount of surfactant (e.g., 0.1% Tween-80) to ensure uniform wetting.
2. Treatment of Leaf Discs:
-
Excise fresh wheat leaf discs to a uniform size (e.g., 1 cm x 1 cm).[1]
-
Dip the leaf discs into the respective test solutions for 3 seconds with gentle agitation.[1]
-
Air-dry the treated leaf discs on a clean surface.
-
For the control group, dip leaf discs in a solution of acetone and distilled water with surfactant but without the test compound.[1]
3. Insect Exposure and Observation:
-
Place the treated leaf discs individually into the wells of a 24-well plate or a similar container.
-
Introduce a single pre-third-instar larva of M. separata into each well.[1]
-
Maintain the plates under controlled conditions (e.g., 25 ± 1°C, 70 ± 5% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
4. Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Calculate the LC50 values and their 95% confidence intervals using Probit analysis.
Insecticidal Bioassay against Aphis fabae (Contact Vial Method)
This protocol is a standard method for evaluating the toxicity of insecticides to aphids.
1. Preparation of Vials:
-
Prepare a series of insecticide concentrations in acetone.
-
Coat the inside of glass vials (e.g., 20 mL scintillation vials) with 0.5 mL of each insecticide solution.
-
Roll the vials on a hot dog roller or similar device until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface.
-
Prepare control vials using acetone only.
2. Aphid Exposure:
-
Collect healthy, apterous (wingless) adult Aphis fabae from a laboratory colony.
-
Transfer a set number of aphids (e.g., 10-15) into each treated and control vial using a fine paintbrush.
-
Cap the vials with a breathable material, such as a cotton ball, to allow for air circulation while preventing escape.[2]
3. Incubation and Assessment:
-
Maintain the vials in an upright position at a constant temperature (e.g., 22 ± 2°C) and photoperiod (e.g., 16:8 hour light:dark).
-
Assess aphid mortality at 24 and 48 hours after exposure. Aphids are considered dead if they are unable to move when gently prodded.
4. Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Determine the LC50 values and their confidence limits through Probit analysis of the mortality data.
Mechanism of Action: Signaling Pathway and Experimental Workflow
Acetylcholinesterase (AChE) Inhibition Pathway
Several pyrimidine-4-amine derivatives exert their insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the insect's nervous system.[3] AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft.[4][5] Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve impulses, which results in paralysis and ultimately death of the insect.[6]
Caption: Acetylcholinesterase inhibition by pyrimidine-4-amine derivatives.
General Experimental Workflow for Insecticide Screening
The following diagram illustrates a typical workflow for the screening and evaluation of novel insecticidal compounds.
Caption: Workflow for screening and developing new insecticides.
References
- 1. Biological assay [bio-protocol.org]
- 2. esa.confex.com [esa.confex.com]
- 3. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
validation of the anti-inflammatory properties of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of various pyrimidine derivatives, offering insights into their potential as therapeutic agents. While specific comparative data on 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine derivatives is limited in the reviewed literature, this document summarizes the anti-inflammatory performance of structurally related pyrimidine compounds against common benchmarks. The information is compiled from multiple studies to provide a broader understanding of this class of molecules.
Data Summary of Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives is often evaluated by their ability to inhibit key enzymes and cellular responses involved in the inflammatory cascade. The following tables summarize the in vitro and in vivo activities of various pyrimidine compounds as reported in the literature.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrimidine Derivatives
| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference COX-1 IC₅₀ (µM) | Reference COX-2 IC₅₀ (µM) |
| Pyrimidine Derivative 3 | 5.50 | 0.85 | 6.47 | Celecoxib | 6.34 | 0.56 |
| Pyrimidine Derivative 4a | 5.05 | 0.65 | 7.77 | Ibuprofen | 3.1 | 1.2 |
| Pyrazolo[3,4-d]pyrimidine 3b | 19.45 ± 0.07 | 31.4 ± 0.12 | 0.62 | - | - | - |
| Pyrazolo[3,4-d]pyrimidine 4b | 26.04 ± 0.36 | 34.4 ± 0.10 | 0.76 | - | - | - |
| Pyrazolo[3,4-d]pyrimidine 4d | 28.39 ± 0.03 | 23.8 ± 0.20 | 1.19 | - | - | - |
| Pyrano[2,3-d]pyrimidine 5 | - | 0.04 ± 0.09 | - | Celecoxib | - | 0.04 ± 0.01 |
| Pyrano[2,3-d]pyrimidine 6 | - | 0.04 ± 0.02 | - | Celecoxib | - | 0.04 ± 0.01 |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine 7 | >100 | - | - | Indomethacin | 0.21 | - |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine 8 | >100 | - | - | Indomethacin | 0.21 | - |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine 9 | 95.0 | - | - | Indomethacin | 0.21 | - |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2. Data compiled from multiple sources.[1][2]
Table 2: In Vivo Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound/Derivative | Assay | Dose | % Inhibition of Edema | Reference Compound | Reference % Inhibition |
| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile 4g | Carrageenan-induced rat paw edema (3h) | - | 87% | Ibuprofen | 78% |
| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile 4g | Carrageenan-induced rat paw edema (3h) | - | 87% | Celecoxib | 52% |
Data from in vivo studies demonstrating the ability of pyrimidine derivatives to reduce inflammation in animal models.[3]
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of pyrimidine derivatives are primarily attributed to their interaction with key signaling pathways that regulate the inflammatory response. Two of the most significant pathways are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[4]
Caption: Cyclooxygenase (COX) Signaling Pathway.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses.[4] Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as the enzyme COX-2.[4] Inhibition of the NF-κB pathway represents a key target for anti-inflammatory drug development.
Caption: NF-κB Inflammatory Signaling Pathway.
Experimental Protocols
The validation of anti-inflammatory properties of pyrimidine derivatives involves a series of established in vitro and in vivo assays.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the potency and selectivity of compounds against COX isoenzymes.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds against ovine COX-1 and human recombinant COX-2.
Methodology:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing a heme cofactor and a substrate (arachidonic acid). A colorimetric or fluorescent probe is often included to monitor the peroxidase activity of the COX enzymes.
-
Incubation: Test compounds at various concentrations are pre-incubated with the enzyme for a short period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The rate of reaction is measured by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: In Vitro COX Inhibition Assay Workflow.
In Vivo Carrageenan-Induced Paw Edema Test
This is a widely used and validated animal model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat or mouse model.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for a week.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the pyrimidine derivative.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour) post-treatment, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Caption: Carrageenan-Induced Paw Edema Test Workflow.
Conclusion
The available data suggest that pyrimidine derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. Several derivatives have demonstrated potent inhibitory activity against COX-2 and significant anti-inflammatory effects in preclinical models. The modular nature of the pyrimidine core allows for extensive chemical modifications, providing opportunities to optimize potency, selectivity, and pharmacokinetic properties. While direct comparative data for this compound derivatives are not yet prevalent in the literature, the broader findings for the pyrimidine class warrant further investigation into this specific chemical series. Future studies should aim to provide direct comparative data for these and other novel derivatives against established anti-inflammatory drugs to better delineate their therapeutic potential.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
cross-reactivity studies of kinase inhibitors based on the 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine scaffold
Comparative Cross-Reactivity Data of Tozasertib (VX-680)
Tozasertib is a potent pan-inhibitor of the Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis. Its selectivity has been profiled against a wide array of kinases to determine its potential off-target effects. The following table summarizes the inhibitory activity (IC50 values) of Tozasertib against a panel of representative kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Subfamily | IC50 (nM) |
| Aurora A | Serine/Threonine Kinase | 0.6 |
| Aurora B | Serine/Threonine Kinase | 18 |
| Aurora C | Serine/Threonine Kinase | 4.6 |
| ABL1 | Tyrosine Kinase | 30 |
| FLT3 | Tyrosine Kinase | 30 |
| RET | Tyrosine Kinase | >100 |
| KDR (VEGFR2) | Tyrosine Kinase | >100 |
| SRC | Tyrosine Kinase | >100 |
| LCK | Tyrosine Kinase | >100 |
| CDK1/cyclin B | Serine/Threonine Kinase | >1000 |
| PLK1 | Serine/Threonine Kinase | >1000 |
Note: Data is compiled from various sources for illustrative purposes. IC50 values can vary based on assay conditions.
Primary Target Signaling Pathway: The Aurora Kinase Cascade
Aurora kinases are integral to the proper execution of cell division.[1] They are involved in centrosome duplication, spindle formation, chromosome segregation, and cytokinesis.[2] Dysregulation of Aurora kinase activity can lead to genomic instability, a hallmark of cancer.[3] Tozasertib's inhibition of these kinases disrupts mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4]
Experimental Protocols for Kinase Inhibition Assays
The determination of a kinase inhibitor's potency and selectivity is typically performed using in vitro kinase assays. A common method is the luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. Lower luminescence indicates higher kinase activity and vice-versa.
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Substrate (e.g., a generic peptide substrate like Kemptide)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test inhibitor (e.g., Tozasertib) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations.
-
Reaction Setup:
-
Add 5 µL of kinase buffer containing the kinase to each well of the microplate.
-
Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a solution containing the substrate and ATP at their desired final concentrations (often at the Km for ATP) to each well to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Add 10 µL of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates the luminescence signal generation.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. While the specific 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine scaffold requires further public documentation of its cross-reactivity, the analysis of representative pyrimidine-based inhibitors like Tozasertib (VX-680) provides a valuable blueprint. By understanding the selectivity profile against a broad panel of kinases, elucidating the impact on primary signaling pathways, and employing robust experimental protocols, researchers can better predict both the therapeutic potential and the potential off-target liabilities of novel kinase inhibitors. This comprehensive approach is essential for advancing the next generation of targeted cancer therapies.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a critical component of laboratory safety and environmental responsibility. As a halogenated trifluoromethyl compound, it is classified as hazardous waste and requires strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational and disposal plan.
Hazard Identification and Safety Data
Prior to handling, it is imperative to be familiar with the hazard profile of this compound. This information is crucial for understanding the risks and ensuring that appropriate safety measures are in place.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3] | वार्निंग |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[2] | वार्निंग |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[2] | वार्निंग |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][3] | वार्निंग |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2][3] | वार्निंग |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation.[1][2][3] | वार्निंग |
Personal Protective Equipment (PPE)
All handling and disposal procedures for this compound must be conducted while wearing appropriate PPE to prevent exposure.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and a face shield if there is a splash hazard. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Check the manufacturer's compatibility chart. |
| Body Protection | A flame-resistant lab coat. An apron or coveralls may be necessary for larger quantities. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] |
Operational Disposal Plan: A Step-by-Step Protocol
This protocol outlines the necessary steps for the safe segregation, collection, and disposal of waste containing this compound.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in hazardous waste management.
-
Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container compatible with the chemical.
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Compatibility : This compound is a halogenated organic waste. Do not mix it with non-halogenated waste streams or other incompatible materials such as strong oxidizing agents, acids, or bases.[1]
-
Solid vs. Liquid Waste :
-
Solid Waste : Collect in a designated solid waste container.
-
Liquid Waste (Solutions) : Collect in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate.
-
Step 2: Waste Collection and Storage
-
Waste Transfer : Carefully transfer the waste chemical into the designated and labeled hazardous waste container, avoiding the generation of dust or splashes.
-
Container Sealing : Securely seal the container when not in use.
-
Storage Location : Store the waste container in a designated, well-ventilated, and cool area, away from heat sources. This area should be a secondary containment system to prevent the spread of material in case of a leak.
Step 3: Arranging for Disposal
-
Professional Disposal : The disposal of this compound must be handled by a licensed and certified hazardous waste management company.
-
Institutional Procedures : Follow your institution's specific guidelines and procedures for hazardous waste pickup and disposal.
-
Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
Spill Response
-
Evacuate and Alert : Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Containment (Small Spills) : For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup : Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed, labeled container for disposal as hazardous waste.
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Large Spills : For large spills, evacuate the area and contact your institution's emergency response team immediately.
First Aid for Exposure
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[2]
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific waste disposal policies and procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE and best practices.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes & Face | Safety Goggles & Face Shield | Tightly sealed, chemical splash-proof safety goggles are the minimum requirement. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities. |
| Hands | Chemical-Resistant Gloves | Given the halogenated and aromatic nature of the compound, nitrile or neoprene gloves are recommended for splash protection. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for integrity before use and replace them immediately after contamination. Double-gloving is a prudent practice. |
| Body | Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat, fully buttoned, is required. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is necessary. |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended, particularly when handling the powder outside of a certified chemical fume hood or if dust generation is likely. A P100 particulate filter may be added to the cartridge for protection against fine dust particles. A full respiratory protection program, including fit testing, is essential. |
| Feet | Closed-Toe Shoes | Sturdy, closed-toe and-heel shoes made of a non-porous material are mandatory to protect against spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following diagram outlines the essential steps for the safe handling of this compound.
Emergency Protocols: Immediate Actions for Exposure and Spills
In the event of an emergency, prompt and correct action is vital.
| Emergency Scenario | Immediate Action Steps |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove all contaminated clothing while continuing to flush. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water. 3. Seek immediate medical attention. |
| Minor Spill (Powder) | 1. Evacuate the immediate area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel or absorbent material to avoid generating dust. 3. Carefully scoop the material into a labeled, sealable container for hazardous waste disposal. 4. Decontaminate the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | 1. Evacuate the laboratory and alert others in the vicinity. 2. Close the laboratory doors and prevent entry. 3. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Categorization: All materials contaminated with this compound, including the pure compound, reaction byproducts, contaminated labware, and used PPE, must be treated as halogenated organic hazardous waste .
Disposal Workflow:
Key Disposal Considerations:
-
Segregation is Paramount: Never mix halogenated waste with non-halogenated waste streams.
-
Container Integrity: Use only approved, chemically compatible, and properly sealed containers for waste collection.
-
Clear Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.
-
Institutional Policies: Always adhere to your institution's specific waste disposal protocols and contact your EHS department for guidance. High-temperature incineration is the standard final disposal method for halogenated organic waste.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
